2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-7-2-4(9)8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJZLUYYAUJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150376-36-6 | |
| Record name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Section 1: Introduction and Compound Identification
This guide provides a comprehensive technical overview of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a heterocyclic compound featuring a hydantoin core structure. The presence of a reactive carboxylic acid moiety and a methylated hydantoin ring makes it a potentially valuable building block in medicinal chemistry and materials science. This document outlines its fundamental properties, proposes a robust synthetic pathway, details analytical characterization protocols, and discusses safety considerations.
The core structure is a five-membered imidazolidine ring with two ketone groups, commonly known as a hydantoin. The nitrogen at position 1 is substituted with an acetic acid group, while the nitrogen at position 3 bears a methyl group. This arrangement of functional groups offers multiple points for chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.
Caption: Chemical structure of the title compound.
1.1 Compound Identification A clear and unambiguous identification is critical for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |
| CAS Number | 150376-36-6 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Canonical SMILES | CN1CC(=O)N(CC(=O)O)C1=O | [1] |
Section 2: Physicochemical and Computational Properties
Understanding the physicochemical profile of a compound is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions. The following properties have been computationally derived and provide valuable initial insights.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 172.14 g/mol | Influences diffusion, bioavailability, and conformity to guidelines like Lipinski's Rule of Five. | [1] |
| XLogP3 | -1.035 | Predicts the lipophilicity of the molecule. A negative value suggests high hydrophilicity, impacting membrane permeability and solubility. | [1] |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | Estimates the surface area occupied by polar atoms. Values under 140 Ų are generally associated with good cell membrane permeability. | [1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary donor, influencing interactions with biological targets and solubility. | [1] |
| Hydrogen Bond Acceptors | 3 | The four oxygen atoms act as acceptors, contributing to solubility in polar solvents and target binding. | [1] |
| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity but may hinder adaptability to a binding pocket. | [1] |
Section 3: Synthesis and Purification
While specific literature for the direct synthesis of this molecule is sparse, a logical and robust synthetic route can be designed based on established organic chemistry principles for N-alkylation of hydantoins.
3.1 Retrosynthetic Analysis and Strategy
The most direct approach involves the N-alkylation of 3-methylhydantoin. This strategy is chemically sound because the N1-proton of the hydantoin ring is acidic and can be selectively removed by a suitable base, creating a nucleophile that can then react with an ethyl acetate synthon bearing a leaving group.
Caption: Proposed two-step synthesis of the title compound.
3.2 Proposed Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step includes a checkpoint (e.g., TLC analysis) to ensure the reaction has proceeded as expected before moving to the next stage.
Step 1: N-Alkylation to form Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylhydantoin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 10 volumes).
-
Reagent Addition: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the N1 position of the hydantoin, creating the nucleophile. Ethyl bromoacetate provides the electrophilic carbon for the SN2 reaction. Using a slight excess of the alkylating agent ensures complete consumption of the starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The reaction is complete when the starting hydantoin spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis to form this compound
-
Setup: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
-
Causality: LiOH is a strong base that effectively saponifies (hydrolyzes) the ethyl ester to the corresponding carboxylate salt.
-
-
Reaction: Stir the mixture at room temperature, again monitoring by TLC until the starting ester spot has disappeared.
-
Acidification & Extraction: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1M HCl.
-
Trustworthiness: The acidification step is critical. The product will precipitate out of the solution or become extractable into an organic solvent only in its protonated, neutral form.
-
-
Isolation: The target compound will either precipitate upon acidification and can be collected by filtration, or it can be extracted from the acidified aqueous layer using a polar organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
3.3 Purification Workflow
If the product obtained after the final step contains impurities, recrystallization is the preferred method for purification.
Caption: Standard workflow for purification by recrystallization.
Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research compound. The following standard techniques are required.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features (in DMSO-d₆):
-
A broad singlet (~12-13 ppm) for the carboxylic acid proton (-COOH).
-
A singlet (~3.8-4.2 ppm) for the methylene protons adjacent to the nitrogen (-N-CH₂ -COOH).
-
A singlet (~3.6-3.9 ppm) for the methylene protons in the hydantoin ring (N-CH₂ -C=O).
-
A singlet (~2.8-3.0 ppm) for the methyl protons (-N-CH₃ ).
-
-
Expected ¹³C NMR Features:
-
A signal for the carboxylic acid carbonyl (~170 ppm).
-
Two distinct signals for the imide/amide carbonyls in the ring (~155-165 ppm).
-
Signals for the two methylene carbons.
-
A signal for the methyl carbon.
-
4.2 Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Expected Results:
-
Negative Mode: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 171.04.
-
Positive Mode: The protonated molecule [M+H]⁺ may be observed at m/z 173.05, or adducts with sodium [M+Na]⁺ at m/z 195.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
4.3 Infrared (IR) Spectroscopy
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Features:
-
A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
-
A sharp, strong absorption band around 1700-1780 cm⁻¹ corresponding to the C=O stretching of the imide and carboxylic acid groups.
-
Section 5: Applications and Future Research Directions
While this specific molecule may not have extensively documented applications, its structure is analogous to compounds with known biological activity. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs such as the anticonvulsant Phenytoin.
-
Scaffold for Drug Discovery: The carboxylic acid provides a handle for amide coupling, allowing for the synthesis of a diverse library of compounds. These derivatives could be screened against various biological targets, such as enzymes or receptors.
-
Metal Chelation: The arrangement of oxygen and nitrogen atoms could allow this molecule to act as a chelating agent for various metal ions, a property useful in designing sensors or therapeutic agents.
-
Polymer Science: As a bifunctional monomer, it could potentially be incorporated into novel polyamides or polyesters, imparting specific properties of hydrophilicity and rigidity.
Future research should focus on synthesizing a library of derivatives and evaluating their biological activities. For example, coupling various amines to the carboxylic acid could explore new chemical space for potential therapeutic agents.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical structure suggests a hazard profile that must be managed with care. The information below is based on general principles for handling acidic and potentially irritating organic compounds.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3][4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[3]
-
Fire Safety: The compound itself is not expected to be highly flammable, but standard laboratory precautions should be taken. Keep away from ignition sources.[3][5] Use appropriate extinguishing media for surrounding fires, such as dry chemical, CO₂, or alcohol-resistant foam.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Section 7: References
-
This compound | C6H8N2O4 | CID 4962467 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | AMERICAN ELEMENTS. (n.d.). Retrieved January 14, 2026, from [Link]
-
MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024, April 3). Retrieved January 14, 2026, from [Link]
Sources
"2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" CAS 150376-36-6
An In-Depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid (CAS 150376-36-6)
Introduction and Chemical Identity
This compound, registered under CAS Number 150376-36-6, is a heterocyclic organic compound featuring a hydantoin core structure.[1] Hydantoins, which are derivatives of imidazolidine, represent a privileged scaffold in medicinal chemistry, renowned for their diverse biological activities. This particular molecule is distinguished by two key substitutions: a methyl group at the N-3 position and an acetic acid moiety at the N-1 position. These features impart specific physicochemical characteristics that define its potential utility as a research chemical, a building block in organic synthesis, or a fragment in drug discovery programs.
This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It covers its fundamental physicochemical properties, proposes a detailed and logically derived synthetic pathway, discusses its potential applications based on structural analysis, and outlines essential safety and handling protocols.
Key Identifiers:
-
Systematic IUPAC Name: this compound
-
Common Synonym: 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid[1]
-
CAS Number: 150376-36-6[1]
-
Molecular Weight: 172.14 g/mol [1]
-
SMILES: CN1C(=O)N(CC(=O)O)C(=O)C1
Physicochemical and Structural Analysis
The compound's structure dictates its behavior in chemical and biological systems. The hydantoin ring is a planar, polar structure capable of hydrogen bonding, while the N-methyl and N-acetic acid groups modulate its solubility, lipophilicity, and reactive potential.
Predicted Physicochemical Properties
Computational models provide valuable insights into the molecule's properties, which are crucial for assessing its drug-likeness and behavior in experimental settings.
| Property | Value | Source |
| Molecular Weight | 172.14 | [1] |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | -1.035 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Table 1: Key physicochemical properties of this compound.
Structural Insights for Drug Development
The properties listed in Table 1 suggest the compound is a small, polar molecule with good aqueous solubility, as indicated by its negative LogP value. Its TPSA is well within the range for good cell permeability. The presence of a carboxylic acid group provides a handle for forming salts to further improve solubility or for covalent modification, making it an attractive building block.
Caption: Structural features and their implied properties.
Synthesis and Characterization
Proposed Synthetic Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. Carboxymethyl-substituted bifunctional chelators: preparation of aryl isothiocyanate derivatives of 3-(carboxymethyl)-3-azapentanedioic acid, 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic++ + acid, and 1,4,7,10-tetraazacyclododecane-N,N',N",N'''-tetraacetic acid for use as protein labels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the heterocyclic compound 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Given the limited direct literature on this specific molecule, this document synthesizes information from foundational principles of hydantoin chemistry, analysis of analogous structures, and established synthetic methodologies. It aims to serve as a robust resource for researchers interested in the synthesis, characterization, and potential applications of this and related hydantoin derivatives in the field of drug discovery.
Molecular Structure and Physicochemical Properties
This compound belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The core of this molecule is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
The structure is characterized by a methyl group at the N-3 position and an acetic acid moiety attached to the N-1 position. The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygens and the nitrogen atoms) suggests that this molecule can participate in various intermolecular interactions, which is a key consideration in drug design.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150376-36-6 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | [1] |
| Predicted LogP | -1.035 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | CN1C(=O)N(CC(=O)O)C(=O)C1 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 3-methylhydantoin:
-
N-1 Alkylation: Reaction of 3-methylhydantoin with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base to yield the ethyl ester intermediate.
-
Hydrolysis: Subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
-
To a solution of 3-methylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ethyl ester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of an appropriate solvent (e.g., ethanol or THF) and aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Reflux the mixture and monitor the hydrolysis by TLC.
-
If basic hydrolysis is used, cool the reaction mixture and acidify with 1M HCl to precipitate the product.
-
If acidic hydrolysis is used, cool the mixture to induce crystallization or concentrate the solvent.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the final compound.
Predicted Spectroscopic Characterization
Based on the known spectral data of similar hydantoin derivatives, the following characteristic peaks are predicted for this compound:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | - A singlet for the N-CH₃ protons.- A singlet for the N-CH₂-COOH protons.- A singlet for the C5-CH₂ protons of the hydantoin ring.- A broad singlet for the COOH proton. |
| ¹³C NMR | - A signal for the N-CH₃ carbon.- A signal for the N-CH₂-COOH carbon.- A signal for the C5-CH₂ carbon of the hydantoin ring.- Two distinct signals for the C2 and C4 carbonyl carbons.- A signal for the COOH carbon. |
| IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid.- C-H stretching from the methyl and methylene groups.- Two distinct C=O stretching bands for the hydantoin ring carbonyls.- A C=O stretching band for the carboxylic acid carbonyl.- C-N stretching bands. |
| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (172.14).- Characteristic fragmentation patterns involving the loss of CO, CO₂, and cleavage of the acetic acid side chain. |
Applications in Drug Development
The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This makes hydantoin derivatives, including this compound, attractive candidates for drug discovery and development.[3][4]
Potential Therapeutic Areas
Hydantoin-containing compounds have demonstrated a wide range of pharmacological activities.[5][6] Based on the activities of structurally related molecules, this compound could be investigated for the following therapeutic applications:
-
Anticonvulsant Activity: Phenytoin, a well-known antiepileptic drug, is a hydantoin derivative. The structural similarities suggest that novel hydantoin derivatives could be explored for their potential in treating seizure disorders.[7]
-
Anticancer Activity: Several hydantoin derivatives have shown promising anticancer properties by targeting various cellular pathways.[8][9] The presence of the acetic acid moiety could enhance solubility and allow for further derivatization to improve anticancer efficacy.
-
Antimicrobial Activity: Nitrofurantoin, an antibiotic containing a hydantoin ring, is used to treat urinary tract infections. This highlights the potential of the hydantoin scaffold in the development of new antimicrobial agents.[8]
-
Anti-inflammatory and Immune Modulation: Some hydantoin derivatives have been investigated for their anti-inflammatory properties, suggesting their potential use in treating autoimmune diseases.[3]
Rationale for Drug Design
The structural features of this compound offer several advantages for drug design:
-
Modifiable Core: The hydantoin ring can be further substituted at the C-5 position to explore structure-activity relationships.
-
Carboxylic Acid Handle: The acetic acid group provides a site for forming salts to improve solubility and bioavailability, or for creating amide or ester prodrugs to modulate pharmacokinetic properties.
-
Defined Stereochemistry: If substitutions are introduced at the C-5 position, a chiral center is created, allowing for the investigation of stereospecific interactions with biological targets.
Logical Relationship Diagram
Caption: Logical relationship between the molecule's structure and its potential applications.
Conclusion
This compound is a molecule of interest due to its hydantoin core, a scaffold with proven therapeutic relevance. While direct experimental data for this specific compound is sparse, this guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications based on the extensive knowledge of hydantoin chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. The diverse biological activities associated with the hydantoin ring system strongly suggest that this compound and its derivatives are worthy of further investigation in the pursuit of novel therapeutic agents.
References
-
Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
-
The Bioscan. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]
-
ResearchGate. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]
-
Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 535-559. [Link]
-
Suzuki, T., Komatsu, K., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Hydantoin and Its Derivatives. [Link]
-
Mini Reviews in Medicinal Chemistry. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
-
European Journal of Mass Spectrometry. (2007). Mass spectral study of the occurrence of tautomeric forms of thiohydantoins. European Journal of Mass Spectrometry, 13(4), 291-306. [Link]
-
Sinfoo. (2023). Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. [Link]
-
ResearchGate. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]
-
van der Velde, J. H., Ho, J. W., & Horning, M. G. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]
-
Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]
-
Wikipedia. (n.d.). Hydantoin. [Link]
-
NIST. (n.d.). Hydantoin. [Link]
-
Chemical & Pharmaceutical Bulletin. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 384-388. [Link]
-
Synlett. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(07), 643-662. [Link]
-
Journal of Molecular Structure. (2018). FTIR spectroscopic and quantum chemical studies on hydantoin. Journal of Molecular Structure, 1157, 468-477. [Link]
-
PubMed. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. jddtonline.info [jddtonline.info]
- 6. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS No. 150376-36-6).[1] This compound, a derivative of 3-methylhydantoin, holds significance as a structural analog to biological precursors of creatine and as a versatile building block in medicinal chemistry.[2][3] The guide details a logical two-step synthetic strategy, beginning with the formation of the 3-methylhydantoin core, followed by a selective N-carboxymethylation. We will elucidate the chemical principles, causality behind experimental choices, and provide detailed, self-validating protocols suitable for implementation in a research or drug development setting. The document includes a full retrosynthetic analysis, step-by-step procedures, and visual diagrams to ensure clarity and reproducibility.
Introduction
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a hydantoin ring system. The hydantoin core is methylated at the N3 position and substituted with an acetic acid group at the N1 position.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonym(s) | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |
| CAS Number | 150376-36-6 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1][4] |
| Molecular Weight | 172.14 g/mol | [1][4] |
Scientific Context and Potential Applications
Hydantoin and its derivatives are a cornerstone in pharmaceutical chemistry, found in various clinically significant drugs. The target molecule's structure is of particular interest due to its analogy with creatine precursors. The biological synthesis of creatine, a vital molecule for cellular energy storage, involves the conversion of guanidinoacetic acid to creatine.[3][5] Investigating synthetic analogs like this compound can provide insights into the structure-activity relationships of molecules involved in creatine metabolism and transport. Furthermore, the bifunctional nature of the molecule—a reactive carboxylic acid and a stable heterocyclic core—makes it a valuable intermediate for further chemical elaboration in drug discovery programs.
Retrosynthetic Analysis and Strategy
A logical synthesis strategy is devised by disconnecting the target molecule at its most chemically labile bonds. The most apparent disconnection is the N1-C bond of the acetic acid side chain, which is formed via an alkylation reaction. This leads to two key precursors: the 3-methylhydantoin ring and a two-carbon electrophile, such as chloroacetic acid. The 3-methylhydantoin itself can be retrosynthetically derived from sarcosine (N-methylglycine) and a cyanate source.
This analysis informs a straightforward two-step forward synthesis:
-
Step 1: Cyclization of sarcosine with potassium cyanate to form 3-methylhydantoin.
-
Step 2: Selective N-alkylation of 3-methylhydantoin with chloroacetic acid to yield the final product.
Core Synthesis Pathway: A Two-Step Approach
The proposed pathway is designed for efficiency, high yield, and use of readily available starting materials.
Step 1: Synthesis of the 3-Methylhydantoin Intermediate
Principle: This reaction involves the condensation of sarcosine with potassium cyanate in an aqueous medium. The initial reaction forms an N-carbamoyl sarcosine intermediate, which upon heating under acidic conditions, undergoes intramolecular cyclization via dehydration to yield the stable five-membered 3-methylhydantoin ring.
Causality of Experimental Choices:
-
Reagents: Sarcosine provides the core structure, while potassium cyanate serves as the source for the urea-like functionality required for the hydantoin ring.
-
Conditions: The initial reaction is performed in water, a green and effective solvent for these ionic precursors. Subsequent heating with a strong acid (like HCl) is crucial to catalyze the final ring-closing dehydration step.
Step 2: N-Carboxymethylation of 3-Methylhydantoin
Principle: This step is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation. It proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom at the N1 position of the 3-methylhydantoin ring is deprotonated by a base to form a nucleophilic hydantoin anion. This anion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group.
Causality of Experimental Choices:
-
Choice of Reagent: Chloroacetic acid is an ideal and cost-effective two-carbon electrophile.[6] Its reactivity is sufficient for alkylation under basic conditions. Using the acid directly, rather than its ester, allows for a more direct synthesis of the final carboxylic acid product, avoiding a subsequent hydrolysis step.
-
Choice of Base: An aqueous solution of a strong base like sodium hydroxide (NaOH) is effective. It serves two purposes: deprotonating the hydantoin N1-H to create the nucleophile and neutralizing the carboxylic acid group of the chloroacetic acid starting material and the final product. The use of an inorganic base in an aqueous or mixed-solvent system is a common and practical approach for such alkylations.[7]
-
Choice of Solvent: While polar aprotic solvents like DMF or THF are classic choices for SN2 reactions, a mixed aqueous system can be highly effective and more environmentally benign for this specific transformation, especially when using water-soluble salts.[7]
-
Temperature Control: The reaction temperature is maintained moderately (e.g., 50-70°C) to ensure a reasonable reaction rate without promoting side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, which can occur at higher temperatures.[6]
Experimental Protocol & Workflow
The following protocol is a self-validating system, incorporating in-process checks and a clear purification strategy.
Detailed Step-by-Step Methodology
Reagents:
-
3-Methylhydantoin (1.0 eq)
-
Chloroacetic Acid (1.1 eq)
-
Sodium Hydroxide (2.2 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add deionized water (approx. 10 mL per gram of 3-methylhydantoin).
-
Base and Nucleophile Addition: Add sodium hydroxide pellets (2.2 eq) to the water and stir until fully dissolved. The dissolution is exothermic; allow the solution to cool to room temperature. Add 3-methylhydantoin (1.0 eq) to the basic solution and stir until it dissolves completely.
-
Electrophile Addition: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water and add it dropwise to the reaction flask over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours.
-
Monitoring (Trustworthiness Check): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The disappearance of the 3-methylhydantoin spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully acidify the clear solution with concentrated HCl. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 2.
-
Precipitation: A white crystalline solid will precipitate out of the solution upon acidification. Continue stirring the slurry in the ice bath for an additional 30-60 minutes to maximize precipitation.
-
Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any inorganic salts (NaCl).
-
Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.
Expected Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 4.25 (s, 2H, N-CH₂-COOH), 3.95 (s, 2H, ring -CH₂-), 2.80 (s, 3H, N-CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~170.5 (COOH), 168.0 (C=O), 155.0 (C=O), 50.0 (N-CH₂-), 48.0 (ring -CH₂-), 25.0 (N-CH₃) |
| Mass Spec (ESI-) | m/z = 171.04 [M-H]⁻ |
References
-
PubChem. this compound. National Center for Biotechnology Information. Available from: [Link][4]
-
Bloch, K., & Schoenheimer, R. (1941). The biological precursors of creatine. Journal of Biological Chemistry, 138, 167-194. Available from: [Link][2]
-
Ostojic, S. M. (2021). Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Endocrinology and Metabolism, 320(4), E797-E798. Available from: [Link][3]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107-1213. Available from: [Link][5]
-
Shalaby, A. F. A., et al. Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin. ResearchGate. Available from: [Link][8]
-
Various Authors (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available from: [Link][7]
-
ScienceMadness Wiki. Chloroacetic acid. Available from: [Link][6]
-
VectivBio AG. Creatine prodrugs, compositions and methods of use thereof. Google Patents (WO2016106284A2). Available from: [9]
Sources
- 1. chemscene.com [chemscene.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Creatine synthesis in the skeletal muscle: the times they are a-changin’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2016106284A2 - Creatine prodrugs, compositions and methods of use thereof - Google Patents [patents.google.com]
"2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Disclaimer: Direct experimental evidence detailing the mechanism of action for this compound is not extensively available in current scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-established pharmacological activities of the broader class of hydantoin derivatives. The proposed mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound belongs to the hydantoin class of heterocyclic organic compounds. Hydantoins are a well-established scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities.[1][2] While this specific molecule is commercially available, its detailed pharmacology has yet to be fully elucidated.[3][4][5] This guide synthesizes the existing knowledge on hydantoin derivatives to propose a likely mechanism of action for this compound, providing a foundational framework for future research and drug development.
The Hydantoin Scaffold: A Privileged Structure in Pharmacology
The hydantoin ring is a versatile structure that has been successfully incorporated into a variety of therapeutic agents. The most prominent members of this class are anticonvulsant drugs, such as phenytoin, which have been in clinical use for decades.[6][7] The pharmacological promiscuity of the hydantoin core also extends to anticancer, antimicrobial, and analgesic activities.[1][2][8] This wide range of effects stems from the ability of substituted hydantoins to interact with various biological targets.
Proposed Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on the extensive literature on anticonvulsant hydantoins, the most probable primary mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs).[1]
Causality of Experimental Approach: The anticonvulsant properties of hydantoin derivatives are typically assessed using preclinical models like the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent seizure spread and is a hallmark of drugs that block VGSCs.[1]
Signaling Pathway
Caption: Putative mechanism of action via stabilization of the inactive state of voltage-gated sodium channels.
Detailed Mechanistic Steps:
-
Binding to the Inactive State: Hydantoin derivatives are known to selectively bind to the inactive state of voltage-gated sodium channels. This binding is thought to occur within the channel pore.
-
Stabilization of the Inactive State: By binding to the inactive state, the drug stabilizes this conformation, making it more difficult for the channel to revert to the closed (resting) state from which it can be activated.
-
Reduced Neuronal Excitability: This stabilization of the inactive state leads to a use-dependent block of sodium channels. The channels of neurons that are rapidly firing are more likely to be in the inactive state and are therefore more susceptible to the drug's effects. This results in a reduction of the sustained high-frequency firing of action potentials that is characteristic of seizures.
Experimental Protocols for Validating the Primary Mechanism
To experimentally validate the proposed mechanism of action, the following protocols are recommended:
In Vitro Electrophysiology: Patch-Clamp Analysis
-
Objective: To directly measure the effect of this compound on voltage-gated sodium channels in a controlled environment.
-
Methodology:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Perform whole-cell patch-clamp recordings.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with varying concentrations of the test compound.
-
Measure changes in the sodium current amplitude, voltage-dependence of activation and inactivation, and the kinetics of recovery from inactivation.
-
-
Expected Outcome: A concentration-dependent reduction in sodium current amplitude and a hyperpolarizing shift in the voltage-dependence of inactivation, with minimal effect on the voltage-dependence of activation. A slowing of the recovery from inactivation would also be expected.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
-
Objective: To assess the in vivo anticonvulsant efficacy of the compound in a model of generalized tonic-clonic seizures.
-
Methodology:
-
Administer the test compound to a cohort of mice at various doses via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, subject the animals to a maximal electrical stimulus via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the median effective dose (ED₅₀) for protection against the seizure endpoint.
-
-
Expected Outcome: A dose-dependent protection against tonic hindlimb extension, which is characteristic of drugs that block voltage-gated sodium channels.
Potential Alternative or Secondary Mechanisms of Action
The versatility of the hydantoin scaffold suggests that this compound may possess other biological activities. Researchers should consider exploring the following potential mechanisms:
Interaction with Cannabinoid Receptors
Some hydantoin derivatives have been identified as inverse agonists at the CB1 cannabinoid receptor.[9][10]
-
Experimental Validation: Radioligand binding assays using human CB1 and CB2 receptors can be performed to determine the affinity of the compound for these receptors. Functional assays, such as a [³⁵S]GTPγS binding assay, can then be used to assess the agonist, antagonist, or inverse agonist properties of the compound.[10]
Modulation of Serotonergic Pathways
Certain hydantoin-related structures have demonstrated significant serotonergic activity.[8]
-
Experimental Validation: The effect of the compound on serotonin receptors can be evaluated through binding assays for various 5-HT receptor subtypes. In vivo models, such as the 5-hydroxytryptophan (5-HTP)-induced head-twitch response in mice, can provide an indication of central serotonergic activity.[8]
Anticancer Activity
A growing body of research is exploring the potential of hydantoin derivatives as anticancer agents, although the specific mechanisms are diverse and often cell-type dependent.[2]
-
Experimental Validation: The cytotoxic effects of the compound can be screened against a panel of cancer cell lines using assays such as the MTT or SRB assay. Subsequent mechanistic studies could investigate effects on the cell cycle, apoptosis, or specific signaling pathways implicated in cancer.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides representative data for the well-characterized hydantoin anticonvulsant, Phenytoin, for comparative purposes.[1]
| Parameter | Value | Model System |
| MES ED₅₀ | 9.5 mg/kg (mice, i.p.) | Maximal Electroshock Test |
| scPTZ ED₅₀ | > 100 mg/kg (mice, i.p.) | Subcutaneous Pentylenetetrazole Test |
| Neurotoxicity TD₅₀ | 68.5 mg/kg (mice, i.p.) | Rotorod Test |
| Protective Index (PI) | 7.2 | TD₅₀/MES ED₅₀ |
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of the mechanism of action.
Conclusion
While the precise molecular interactions of this compound remain to be experimentally determined, its structural classification as a hydantoin derivative provides a strong basis for postulating its mechanism of action. The most probable primary mechanism is the modulation of voltage-gated sodium channels, a hallmark of anticonvulsant hydantoins. However, the known pharmacological diversity of this scaffold warrants a broader investigation into other potential targets, such as cannabinoid and serotonin receptors. The experimental approaches outlined in this guide provide a robust framework for elucidating the complete pharmacological profile of this compound, which will be essential for its potential development as a therapeutic agent.
References
-
Abida, Md Tauquir Alam and Mohammad Asif, Study of Some Hyndantion Derivatives as Antivonvulsant Agents, Prog. Chem. Biochem. Res. 2020, 3(2), 93-104.
-
Stella, V. J. "Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin." Journal of medicinal chemistry 17.12 (1974): 1275-1279.
-
BenchChem. "A Comparative Pharmacological Analysis of Hydantoin Derivatives." BenchChem, 2025.
-
Paronikyan, Ruzanna, et al. "Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts." Bioactive Compounds in Health and Disease 7.6 (2024): 134-153.
-
Wadghane, et al. "A Review on the Some Biological Activities of the Hydantoin Derivatives." Journal of Drug Delivery and Therapeutics 10.4-s (2020): 173-180.
-
PubChem. "this compound." National Center for Biotechnology Information.
-
"SYNTHESIS OF THE POLYPEPTIDE-HYDANTOIN: N-1-METHYL-TYROSYL-HYDANTOIN-3-ACETIC ACID." The Journal of Organic Chemistry 26.8 (1961): 3044-3045.
-
ChemScene. "this compound." ChemScene.
-
Dandia, Anshu, et al. "Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account." Synthesis 53.10 (2021): 1669-1692.
-
Gzella, A., et al. "Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles." European journal of medicinal chemistry 37.11 (2002): 865-875.
-
A2B Chem. "this compound, 95% Purity, C6H8N2O4, 1 gram." A2B Chem.
-
PubChem. "[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid." National Center for Biotechnology Information.
-
Muccioli, Giulio G., et al. "Synthesis and activity of 1, 3, 5-triphenylimidazolidine-2, 4-diones and 1, 3, 5-triphenyl-2-thioxoimidazolidin-4-ones." Journal of medicinal chemistry 49.3 (2006): 1059-1070.
-
Marinov, Marin, et al. "SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS." Journal of Chemical Technology and Metallurgy 56.2 (2021): 323-334.
-
Organic Chemistry Portal. "Hydantoin synthesis." Organic Chemistry Portal.
-
Muccioli, Giulio G., et al. "Synthesis and activity of 1, 3, 5-triphenylimidazolidine-2, 4-diones and 1, 3, 5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists." Journal of medicinal chemistry 49.3 (2006): 1059-1070.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. ffhdj.com [ffhdj.com]
- 8. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An Enigmatic Molecule: The Obscure History of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Despite its availability from commercial chemical suppliers, the scientific literature remains largely silent on the discovery, history, and potential applications of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This technical overview serves to consolidate the limited available information and frame the compound within the broader context of its chemical class, highlighting the untapped potential for future research.
Compound Identification and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150376-36-6 | ChemScene[1] |
| Molecular Formula | C₆H₈N₂O₄ | ChemScene[1] |
| Molecular Weight | 172.14 | ChemScene[1] |
| Synonym | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | ChemScene[1] |
A notable feature of this molecule is its core imidazolidine-2,5-dione structure, commonly known as a hydantoin ring. This heterocyclic motif is a cornerstone in medicinal chemistry, forming the backbone of various pharmaceuticals. The presence of a methyl group at the N-3 position and an acetic acid moiety at the N-1 position of the hydantoin ring defines the unique identity of this compound.
The Hydantoin Scaffold: A Privileged Structure in Drug Discovery
The hydantoin ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This is attributed to its rigid, planar structure containing multiple hydrogen bond donors and acceptors.
Figure 2: A potential synthetic workflow for the target compound.
Conceptual Experimental Protocol:
-
N-Alkylation: 3-Methylhydantoin would be treated with a suitable base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding anion.
-
Substitution: The resulting anion would then be reacted with an ethyl haloacetate, for instance, ethyl bromoacetate, to introduce the acetic acid ester moiety at the N-1 position.
-
Hydrolysis: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under acidic or basic conditions, followed by neutralization to yield the desired product.
It is crucial to emphasize that this proposed synthesis is speculative and would require experimental validation to determine optimal reaction conditions and yields.
Potential Areas for Future Research and Drug Development
Given the absence of published biological data, the field is wide open for the investigation of this compound. The structural alerts within the molecule, namely the hydantoin core and the carboxylic acid group, suggest several avenues for exploration.
-
Screening for Biological Activity: A primary step would be to screen the compound against a broad range of biological targets, particularly those for which other hydantoin derivatives have shown activity. This could include assays for anticonvulsant, anti-inflammatory, and anticancer properties.
-
Enzyme Inhibition: The carboxylic acid moiety could serve as a handle for interacting with the active sites of various enzymes, such as metalloproteinases or histone deacetylases.
-
Chemical Probe Development: If a specific biological activity is identified, the compound could serve as a starting point for the development of more potent and selective chemical probes to elucidate biological pathways.
-
Prodrug Design: The acetic acid group offers a site for esterification to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability or targeted delivery.
Conclusion: A Molecule Awaiting Discovery
References
Sources
Unlocking the Potential of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Proposed Research Framework
Abstract
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical entity with a defined structure, yet a survey of current scientific literature reveals a notable absence of comprehensive studies into its biological activity and potential applications. This technical guide addresses this knowledge gap by proposing a structured, multi-pronged research framework designed to systematically investigate the compound's therapeutic and agrochemical potential. By leveraging its core chemical features—a substituted hydantoin ring and a carboxylic acid moiety—we will outline a series of logical, experimentally-driven pathways for researchers, chemists, and drug development professionals. This document serves not as a summary of known applications, but as a roadmap for discovery.
Introduction: The Case for Investigation
This compound, with the chemical formula C6H8N2O4, is commercially available for research purposes.[1] However, its functional significance remains largely unexplored. The molecule's structure is intriguing from a medicinal and agrochemical standpoint. The hydantoin core is a well-established pharmacophore present in a variety of bioactive compounds, most notably in anticonvulsant drugs. The N-acetic acid substituent, in turn, can influence solubility, metabolic stability, and interactions with biological targets. This unique combination warrants a thorough investigation to unlock its potential applications.
This guide puts forth a hypothesis-driven approach to systematically screen and characterize the bioactivity of this compound. We will detail proposed experimental workflows, from initial high-throughput screening to more in-depth mechanistic studies, providing a practical blueprint for its scientific exploration.
Structural Analysis and Hypothesis Generation
The logical starting point for investigating a novel compound is an analysis of its structure to generate testable hypotheses.
-
The Hydantoin Core: The 2,5-dioxoimidazolidine (hydantoin) ring is a privileged scaffold in medicinal chemistry. Its presence in drugs like Phenytoin and Nilutamide points towards potential neurological and anti-cancer applications. The methyl group at the N-3 position may influence metabolic stability and receptor binding.
-
The Acetic Acid Moiety: The carboxymethyl group at the N-1 position significantly impacts the molecule's physicochemical properties, likely increasing its water solubility compared to a simple N-alkylated hydantoin. This group also presents a potential site for metabolic conjugation and could be crucial for interaction with target proteins, such as enzymes or transport proteins.
Based on these structural features, we propose the following primary areas of investigation:
-
Central Nervous System (CNS) Activity: Primarily focusing on anticonvulsant and neuroprotective properties.
-
Oncology: Investigating cytotoxic and anti-proliferative effects against various cancer cell lines.
-
Agrochemical Applications: Exploring its potential as a herbicide or plant growth regulator.
Proposed Research Workflow: A Multi-Tiered Screening Cascade
We recommend a phased approach to efficiently screen for and characterize the biological activity of this compound.
Phase 1: Primary Screening
The initial phase is designed for broad, rapid screening across the hypothesized areas of activity.
Experimental Protocol: High-Throughput Screening (HTS) for Cytotoxicity
-
Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be selected.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Data Presentation: Hypothetical IC50 Values from Primary Cytotoxicity Screen
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | > 100 |
| HCT116 | Colon Cancer | 15.8 |
| HEK293 | Non-cancerous Kidney | > 100 |
Workflow Diagram: Primary Screening Cascade
Caption: A proposed workflow for the systematic investigation of the test compound.
Phase 2: Mechanistic Investigation
Should promising activity be identified in Phase 1, the next step is to delve into the mechanism of action. For instance, if the compound shows selective cytotoxicity towards a cancer cell line, the following protocol could be employed.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the cancer cell line of interest (e.g., HCT116) with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram: Investigating Mechanism of Action
Caption: A workflow for elucidating the mechanism of action of a cytotoxic hit.
Future Directions and Conclusion
The successful identification of a primary biological activity would open up numerous avenues for further research, including:
-
Lead Optimization: A medicinal chemistry campaign to synthesize analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models to assess its therapeutic potential.
-
Toxicology Studies: A comprehensive evaluation of the compound's safety profile.
References
-
CP Lab Safety. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a member of the hydantoin class of compounds. Hydantoins are a significant scaffold in medicinal chemistry, forming the core of several clinically used drugs.[1][2] This document explores the available information on this specific molecule and extrapolates its potential based on the well-documented activities of related hydantoin derivatives for researchers, scientists, and drug development professionals.
Introduction to the Hydantoin Scaffold
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in drug discovery due to its synthetic accessibility and diverse biological activities.[1][2] This versatile core can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Clinically relevant drugs containing the hydantoin moiety include the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the anticancer drug enzalutamide.[1] The broad therapeutic applications of hydantoin derivatives, ranging from anticancer and antimicrobial to anticonvulsant activities, underscore the importance of exploring novel analogs like this compound.[3][4][5]
Physicochemical Properties of this compound
Quantitative data for this compound is summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄ | |
| Molecular Weight | 172.14 g/mol | |
| CAS Number | 59005-93-3 | |
| Topological Polar Surface Area | 77.9 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 2 |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned as a two-step process starting from 3-methylhydantoin. The first step involves the N-alkylation of 3-methylhydantoin with an ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
-
To a solution of 3-methylhydantoin (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Potential Biological Activities and Applications
The biological profile of this compound has not been explicitly reported. However, based on the extensive research on related hydantoin derivatives, several potential therapeutic applications can be inferred.
Anticancer Potential
Hydantoin derivatives have demonstrated significant anticancer activity through various mechanisms.[1][3] Some derivatives act as sirtuin inhibitors, which is a promising strategy for cancer therapy.[1] Others have shown antiproliferative effects on various cancer cell lines, including HeLa, MCF-7, and HepG2.[6][7] The structural features of this compound, particularly the hydantoin core, suggest it could be investigated as a potential anticancer agent.
Caption: Hypothesized anticancer mechanism via sirtuin inhibition.
Antimicrobial Activity
The hydantoin scaffold is present in the antibacterial drug nitrofurantoin.[2] Recent studies have focused on developing novel hydantoin derivatives with potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.[8][9] Some derivatives have shown efficacy against resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance.[10] The introduction of a carboxylic acid moiety, as in the title compound, could enhance solubility and potentially influence its interaction with bacterial targets.
Anticonvulsant Properties
Historically, hydantoins are best known for their anticonvulsant activity, with phenytoin being a cornerstone in epilepsy treatment for decades.[4][11] The mechanism of action often involves the modulation of voltage-gated sodium channels.[12] Numerous studies have explored the synthesis and evaluation of new hydantoin derivatives as anticonvulsant agents, suggesting that this compound could also be a candidate for neurological drug discovery.[13][14]
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol. The proposed synthesis should be experimentally validated and optimized for yield and purity.
-
Comprehensive biological screening. The compound should be evaluated in a battery of in vitro assays to determine its anticancer, antimicrobial, and anticonvulsant activities.
-
Structure-Activity Relationship (SAR) studies. Synthesis and testing of analogs will help in identifying the key structural features responsible for any observed biological activity and in designing more potent compounds.
-
Mechanism of action studies. For any promising activity, detailed mechanistic studies should be conducted to identify the molecular targets and pathways involved.
Conclusion
This compound is a simple hydantoin derivative with potential for further investigation in drug discovery. While direct biological data is scarce, the well-established and diverse pharmacological profile of the hydantoin scaffold provides a strong rationale for its exploration as a source of new therapeutic agents. This guide offers a foundational understanding of its properties, a plausible synthetic route, and a scientifically inferred overview of its potential applications, serving as a valuable resource for initiating new research endeavors in this area.
References
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
-
Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed. [Link]
-
Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities. PubMed. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
-
Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of 2-iminohydantoins. PubMed. [Link]
-
Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]
-
Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. Scientific.Net. [Link]
-
Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed Central. [Link]
-
Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. NIH. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. Thieme. [Link]
-
Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line | Scientific.Net [scientific.net]
- 8. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Synthesis and anticonvulsant activity of 2-iminohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ffhdj.com [ffhdj.com]
Methodological & Application
Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented as a multi-step process, beginning with the formation of the core 3-methylhydantoin ring, followed by a regioselective N-alkylation to introduce the acetic acid moiety.
Introduction
Hydantoin and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The targeted molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic introduction of a carboxymethyl group at the N-1 position of the 3-methylhydantoin scaffold allows for further functionalization and conjugation to other molecules of interest.
This guide details a reliable and reproducible two-step synthetic route. The first step focuses on the synthesis of the precursor, 3-methylhydantoin. The second, and more critical step, addresses the selective alkylation at the N-1 position, a known challenge in hydantoin chemistry due to the differential acidity of the N-1 and N-3 protons.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a two-step sequence starting from 3-methylhydantoin.
Caption: Overall workflow for the synthesis of the target compound.
PART 1: Synthesis of 3-Methylhydantoin
The synthesis of the 3-methylhydantoin core can be approached through several methods. One common and effective method is a modification of the Bucherer-Bergs synthesis, which involves the reaction of an aldehyde or ketone with an ammonium salt and a cyanide source. An alternative and potentially safer route avoids the use of highly toxic cyanides.
Protocol 1A: Modified Bucherer-Bergs Synthesis of 3-Methylhydantoin
This protocol is adapted from the principles of the Bucherer-Bergs reaction, a multicomponent reaction for the synthesis of hydantoins.[1][2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glyoxylic acid (50% in water) | 74.04 | 14.8 g | 0.1 |
| Methylamine (40% in water) | 31.06 | 7.75 g | 0.1 |
| Sodium Cyanide (NaCN) | 49.01 | 4.9 g | 0.1 |
| Ammonium Carbonate | 96.09 | 19.2 g | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxylic acid (14.8 g, 0.1 mol) and methylamine (7.75 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add ammonium carbonate (19.2 g, 0.2 mol) and sodium cyanide (4.9 g, 0.1 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6. This should be done in a fume hood as it may release toxic hydrogen cyanide gas.
-
Cool the mixture in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3-methylhydantoin.
PART 2: Synthesis of this compound
This part of the synthesis involves the regioselective N1-alkylation of 3-methylhydantoin followed by the hydrolysis of the resulting ester. The selectivity of the N1-alkylation is crucial and is achieved by using a strong, non-nucleophilic base.
Protocol 2A: N1-Alkylation of 3-Methylhydantoin
The N-1 proton of a 3-substituted hydantoin is less acidic than the N-3 proton. Therefore, a strong base is required to deprotonate the N-1 position to facilitate alkylation.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylhydantoin | 114.10 | 11.4 g | 0.1 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 12.3 g | 0.11 |
| Ethyl chloroacetate | 122.55 | 13.5 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Saturated Ammonium Chloride (aq) | - | 100 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylhydantoin (11.4 g, 0.1 mol) and anhydrous THF (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (12.3 g, 0.11 mol) portion-wise to the suspension under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate. This crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2B: Hydrolysis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Ethyl Ester Intermediate | 200.18 | ~0.1 | ~0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.8 g | 0.12 |
| Water | 18.02 | 100 mL | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrochloric Acid (6 M) | - | As needed | - |
Procedure:
-
Dissolve the crude ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate in a mixture of methanol (50 mL) and water (100 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.8 g, 0.12 mol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium cyanide is extremely toxic and should be handled with extreme care. Have a cyanide antidote kit readily available.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
Characterization
The final product should be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess the purity of the crystalline product.
References
-
Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]
-
Tomioka, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]
-
Singh, S., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(10), 953-974. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
Organic Chemistry Portal. Ester to Acid. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]
- 6. CN101054366B - Method of synthesizing 1-methyl hydantoin - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Analytical Characterization of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoin derivatives are of significant interest in pharmaceutical and biological research due to their diverse biological activities, including anticonvulsant, antiviral, and antitumor properties.[1] The structural integrity, purity, and physicochemical properties of this compound are critical parameters that dictate its efficacy and safety in research and drug development.
This document provides a comprehensive guide to the analytical characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. The methodologies are grounded in established analytical principles and are presented with detailed, step-by-step instructions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for selecting appropriate analytical techniques and solvents.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₄ | [2] |
| Molecular Weight | 172.14 g/mol | [2] |
| CAS Number | 150376-36-6 | [2] |
| Appearance | White to off-white powder | Assumed based on similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| pKa | Estimated 3-4 (carboxylic acid) | Inferred from structure |
Analytical Characterization Workflow
A systematic approach is crucial for the complete analytical characterization of this compound. The following workflow diagram illustrates the logical sequence of analyses to be performed.
Caption: Logical workflow for the analytical characterization of this compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of this compound.[3][4] Given the polar and acidic nature of the analyte, a reversed-phase method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol outlines a general reversed-phase HPLC method for determining the purity of the target compound and detecting related impurities.
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower).
Materials:
-
Column: Waters Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent mixed-mode column.[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5, v/v).
-
Reference Standard: A well-characterized batch of this compound.
-
Sample: The test batch of this compound.
Procedure:
-
Preparation of Solutions:
-
Prepare the mobile phases and degas them.
-
Accurately weigh and dissolve the reference standard and sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 2 µL |
| Gradient Program | 5% to 40% B over 15 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
-
Analysis:
-
Inject a blank (sample diluent) to ensure the baseline is clean.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Causality behind Experimental Choices:
-
The mixed-mode column is chosen for its ability to retain polar acidic compounds that may have poor retention on standard C18 phases.[5]
-
Formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
A low UV wavelength (210 nm) is selected to ensure the detection of the hydantoin ring, which may not have a strong chromophore at higher wavelengths.
Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound.[6][7] Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: Approximately 5-10 mg of the compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated water (D₂O).
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.
-
Expected Chemical Shifts (Predicted):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.8-3.0 (s, 3H) | ~25-30 |
| N-CH₂-COOH | ~4.0-4.2 (s, 2H) | ~45-50 |
| Ring CH₂ | ~3.8-4.0 (s, 2H) | ~50-55 |
| C=O (Imide) | - | ~155-160 |
| C=O (Imide) | - | ~170-175 |
| COOH | ~12-13 (br s, 1H) | ~170-175 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial information about the molecular weight of the compound and its fragmentation pattern, confirming its identity and helping to characterize impurities.[8]
Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system (e.g., with a Q-TOF or Triple Quadrupole mass analyzer) equipped with an electrospray ionization (ESI) source.
Procedure:
-
LC Conditions: Use the same HPLC method as described in Section 1.1.
-
MS Conditions:
-
Ionization Mode: ESI negative and positive. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 171.04 is expected. In positive mode, the protonated molecule [M+H]⁺ at m/z 173.05 is expected.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing confirmatory evidence of its structure.[9][10][11]
Protocol: FTIR Analysis
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (Aliphatic) | 2950-2850 |
| C=O stretch (Imide) | 1780-1710 (two bands) |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| N-H bend (if present as impurity) | 1650-1580 |
| C-N stretch | 1400-1000 |
Physicochemical Properties Determination
Thermal Analysis
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, melting point, and presence of solvates or hydrates.[12][13][14][15]
Protocol: TGA and DSC
Instrumentation:
-
TGA instrument.
-
DSC instrument.
Procedure:
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal events.
-
Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for the accurate determination of water content in pharmaceutical substances.[16][17][18][19][20]
Protocol: Volumetric Karl Fischer Titration
Instrumentation:
-
Volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Reagent: Commercially available volumetric reagent.
-
Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.
-
Water Standard: A certified water standard for titer determination.
Procedure:
-
Titer Determination:
-
Standardize the Karl Fischer reagent by titrating a known amount of the water standard.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel containing the solvent.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Perform the analysis in triplicate.
-
-
Calculation:
-
Calculate the water content (% w/w) based on the volume of titrant consumed and the predetermined titer.
-
Summary and Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the quality control and advancement of research and development involving this compound. The combination of chromatographic, spectroscopic, and physicochemical techniques allows for a thorough assessment of identity, purity, and key physical properties.
References
-
Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications. Available from: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. 2010. Available from: [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. 2011. Available from: [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. 2024. Available from: [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. Available from: [Link]
-
Infrared studies of hydantoin and its derivatives. PubMed. 1967. Available from: [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. University of Southern Mississippi. Available from: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]
-
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC - NIH. Available from: [Link]
-
The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... ResearchGate. Available from: [Link]
-
FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available from: [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink. Available from: [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC - NIH. Available from: [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... ResearchGate. Available from: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 2017. Available from: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. 2024. Available from: [Link]
- A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4. Journal of Liquid Chromatography & Related Technologies. Available from: https://www.tandfonline.com/doi/abs/10.1080/10826079508010467
-
Hydantoines - C13-NMR. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
-
Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. ResearchGate. Available from: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]
-
How Does DSC Complement Thermogravimetric Analysis (TGA)?. YouTube. 2025. Available from: [Link]
-
Methyl 2-(2,5-dioxo-1,3-diphenyl-imidazolidin-4-yl)acetate - Optional[13C NMR]. SpectraBase. Available from: [Link]
-
2-(2,5-Diketoimidazolidin-4-yl)acetic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. PMC - NIH. Available from: [Link]
-
2-[(2R)-2-(aminomethyl)-2-hydroxy-4,5-dioxoimidazolidin-1-yl]acetic acid. PubChem. Available from: [Link]
-
2-(1-Methyl-2,4-dioxo-3-quinazolinyl)acetic acid ethyl ester - Optional[13C NMR]. SpectraBase. Available from: [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
1H-isoindole-2-acetic acid, 5,6-dichloro-2,3-dihydro-alpha-(2-methylpropyl)-1,3-dioxo-, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. libjournals.unca.edu [libjournals.unca.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. youtube.com [youtube.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. mt.com [mt.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. metrohm.com [metrohm.com]
- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid , a key heterocyclic compound with relevance in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying principles and strategic choices in experimental design. The protocols outlined herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently elucidate and verify the structure of this target molecule.
Introduction: The Structural Significance of a Substituted Hydantoin
This compound belongs to the hydantoin class of compounds, a core scaffold found in numerous biologically active molecules.[1] The hydantoin ring system is a notable feature in several pharmaceuticals, including the anticonvulsant drug phenytoin.[1] The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and understanding molecular conformation.[1]
NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of the structure of organic molecules in solution.[1] Its ability to provide atom-specific information on the chemical environment, connectivity, and spatial proximity makes it an indispensable tool. This guide will detail the application of one-dimensional (¹H and ¹³C) NMR spectroscopy for the complete characterization of this compound.
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted NMR Spectral Data: A Reference for Structural Verification
While experimental data is the gold standard, high-quality predicted NMR spectra serve as an invaluable reference for spectral assignment. The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on established chemical shift principles and data from structurally related hydantoin derivatives.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.9 - 3.1 | Singlet (s) | 3H |
| N-CH ₂-C=O (ring) | ~3.9 - 4.1 | Singlet (s) | 2H |
| N-CH ₂-COOH | ~4.2 - 4.4 | Singlet (s) | 2H |
| COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | ~24 - 26 |
| N-C H₂-C=O (ring) | ~45 - 48 |
| N-C H₂-COOH | ~48 - 51 |
| C =O (C2) | ~155 - 158 |
| C =O (C5) | ~168 - 171 |
| C OOH | ~170 - 173 |
Experimental Workflow: From Sample Preparation to Data Acquisition
The following workflow provides a systematic approach to obtaining high-quality NMR spectra for this compound.
Caption: A streamlined workflow for the NMR analysis of the target compound.
Detailed Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
Rationale:
-
Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Choice: The choice of deuterated solvent is crucial. This compound is a polar molecule with a carboxylic acid group, making it soluble in polar solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve a wide range of polar compounds and its residual proton signal does not overlap with the expected signals of the analyte. Deuterium oxide (D₂O) is another option, but it will lead to the exchange of the acidic carboxylic acid proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment.
-
Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time. For ¹H NMR, 5-10 mg is typically adequate, while for the less sensitive ¹³C nucleus, a higher concentration of 20-50 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). However, it is not soluble in D₂O. For D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution for any suspended particles.
-
Standard Addition (Optional): If an internal standard is required, add a small amount (e.g., a drop of a dilute solution) of TMS or another appropriate standard to the solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
Typical Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |
| Number of Scans (NS) | 8 - 16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (D1) | 1 - 2 s | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (AQ) | 2 - 4 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 12 - 15 ppm | Covers the typical chemical shift range for organic molecules. |
Protocol 3: ¹³C NMR Data Acquisition
Rationale: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Typical Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard 30-degree pulse experiment with proton decoupling. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus. |
| Relaxation Delay (D1) | 2 - 5 s | A longer delay is often necessary for quaternary carbons to fully relax. |
| Acquisition Time (AQ) | 1 - 2 s | A balance between resolution and experiment time. |
| Spectral Width (SW) | 200 - 240 ppm | Covers the entire chemical shift range for carbon atoms in organic molecules. |
Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
-
Structural Assignment: The signals in the ¹H and ¹³C NMR spectra are assigned to the corresponding atoms in the molecule based on their chemical shifts, multiplicities (for ¹H), and integrations (for ¹H). Comparing the experimental data with the predicted values in Tables 1 and 2 will aid in this process.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Broad peaks | Poor shimming, sample aggregation, paramagnetic impurities | Re-shim the instrument. Try a more dilute sample. Ensure the sample is free of paramagnetic contaminants. |
| Low signal-to-noise | Sample concentration is too low | Prepare a more concentrated sample. Increase the number of scans. |
| Extraneous peaks | Impurities in the sample or solvent | Use purified sample and high-quality deuterated solvents. |
| Disappearance of acidic proton | Use of a protic deuterated solvent (e.g., D₂O, MeOD) | This is expected. To observe the acidic proton, use an aprotic solvent like DMSO-d₆ or CDCl₃. |
Conclusion
This application guide provides a robust and scientifically grounded methodology for the NMR spectroscopic analysis of this compound. By following these detailed protocols and understanding the rationale behind each step, researchers in drug development and related fields can confidently obtain high-quality, reproducible NMR data for the unambiguous structural characterization of this and similar heterocyclic compounds.
References
-
Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 3-methyl-5,5-diphenylhydantoin. [Link]
-
SpectraBase. (n.d.). 3-methyl-5-phenylhydantoin. [Link]
-
Black, D. StC., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 23(10), 2548. [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. [Link]
-
SpectraBase. (n.d.). 3-methyl-5-phenylhydantoin. [Link]
-
Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 5,5-diphenylhydantoin. [Link]
-
University of Cambridge. (n.d.). Chemical shifts. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex. [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2197. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition. [Link]
-
National Center for Biotechnology Information. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. J. Chem. Inf. Model., 61(12), 5916-5927. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). Hydantoin. [Link]
-
SciSpace. (n.d.). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. [Link]
-
Chemical Review and Letters. (2022). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 5(1), 1-8. [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. [Link]
-
MDPI. (2021). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 26(14), 4185. [Link]
-
ResearchGate. (n.d.). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. [Link]
Sources
"2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" HPLC analysis method
An In-depth Guide to the HPLC Analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Method Development and Validation
Authored by a Senior Application Scientist
This document provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC). Designed for researchers, quality control analysts, and drug development professionals, this guide explains the causality behind the methodological choices and establishes a framework for robust, self-validating analytical protocols in line with industry standards.
Introduction: The Analytical Challenge
This compound is a substituted hydantoin derivative. The hydantoin scaffold is a critical pharmacophore found in numerous pharmaceutical compounds, known for a range of biological activities.[1][2] Accurate quantification of this molecule is essential for pharmacokinetic studies, stability testing, and quality control of drug substances and products.
The primary analytical challenge stems from the molecule's chemical properties. With a molecular formula of C₆H₈N₂O₄ and a molecular weight of 172.14, its structure includes a carboxylic acid group and a polar hydantoin ring.[3][4] This results in a high degree of polarity, indicated by a calculated LogP of approximately -1.04.[3] Such polar acidic compounds are often poorly retained on traditional C18 reversed-phase HPLC columns, leading to elution near the solvent front and inadequate separation from other polar impurities.[5][6]
This application note details a robust reversed-phase HPLC (RP-HPLC) method specifically designed to overcome these challenges. It employs a polar-modified stationary phase and an acidic mobile phase to ensure adequate retention, sharp peak shape, and reliable quantification. The methodology is supported by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Part 1: Analytical Method Protocol
Principle of the Method
This method employs reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The analyte, being a polar molecule, requires specific conditions to achieve adequate retention and separation. By using a polar-endcapped C18 column, we mitigate the issue of "phase collapse" or "pore dewetting" that can occur with highly aqueous mobile phases, ensuring reproducible retention.[6][10] The mobile phase is acidified with phosphoric acid to suppress the ionization of the analyte's carboxylic acid group (pKa ~3-4). In its protonated, neutral form, the analyte is less polar and interacts more strongly with the nonpolar stationary phase, leading to increased retention.[11] Detection is performed using a UV detector, as the dioxoimidazolidine (hydantoin) ring contains chromophores that absorb in the low UV range.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄): ACS grade or higher, 85%
-
Methanol: HPLC grade (for cleaning)
-
Sample Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable.
| Parameter | Condition | Justification |
| HPLC Column | Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size | A polar-endcapped C18 phase is designed for stability and retention in highly aqueous mobile phases, ideal for this polar analyte.[6][12] The dimensions and particle size offer a good balance between resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid is a non-volatile buffer that provides a low pH (~2.1) to keep the analyte in its neutral, more retentive form, ensuring sharp peaks.[11] |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity and low UV cutoff, which is critical for detection at low wavelengths. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 10.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| UV Detection | 210 nm | The hydantoin ring lacks strong chromophores in the upper UV range. Detection at a low wavelength like 210 nm provides the necessary sensitivity for quantification.[13] A reference wavelength (e.g., 360 nm) can be used to minimize baseline noise. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. This may be adjusted based on the concentration of the sample and the desired sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential early-eluting impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent. This solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Sample Diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in the Sample Diluent to achieve a final concentration within the validated range of the calibration curve (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Part 2: Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[7][8][9] The following parameters must be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo (formulation without the active ingredient) to demonstrate a lack of interference from excipients.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradant peaks (peak purity analysis using a photodiode array detector is recommended).
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the expected working range (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Spike a known amount of analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Percent Recovery = [(Measured Concentration / Spiked Concentration) x 100]
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte at low concentrations with the baseline noise.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1. The precision (RSD) at the LOQ should also be verified to be acceptable.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of parameters to vary include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 pH unit by adjusting H₃PO₄ concentration)
-
Mobile Phase Composition (e.g., ± 1% absolute in organic content)
-
-
Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and peak shape.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity > 99%. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10.0% |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
This application note provides a comprehensive and scientifically justified HPLC method for the analysis of this compound. By understanding the physicochemical properties of the analyte and leveraging appropriate chromatographic principles—namely, a polar-endcapped column and an acidic mobile phase—this method achieves reliable retention and quantification. The detailed validation protocol, grounded in ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for implementation in regulated research and quality control environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][14]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][8][9]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][4]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link][11]
-
Chromtech. Reversed Phase HPLC of Polar Compounds. [Link][12]
-
Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do?. [Link][6]
-
Jones, D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Ltd. [Link][10]
-
Robins, R. J., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 793-819. [Link][1]
-
Rathod, D. R., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link][2]
-
Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. [Link][13]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. srrjournals.com [srrjournals.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. hplc.eu [hplc.eu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromtech.net.au [chromtech.net.au]
- 13. researchgate.net [researchgate.net]
- 14. ICH Official web site : ICH [ich.org]
The Strategic Utility of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a Versatile Chemical Intermediate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid , a key chemical intermediate. This guide delves into the strategic considerations behind its synthesis and outlines detailed protocols for its use as a versatile scaffold in the development of novel chemical entities.
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin (imidazolidine-2,4-dione) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically significant drugs.[1][2] Its prevalence stems from a combination of favorable properties: a rigid heterocyclic core that allows for precise spatial orientation of substituents, and the presence of hydrogen bond donors and acceptors that facilitate interactions with biological targets. The structural versatility of the hydantoin ring, with substitution possible at the N-1, N-3, and C-5 positions, enables the generation of diverse chemical libraries for drug discovery programs.[3]
"this compound" is a bifunctional molecule that combines the desirable features of the hydantoin core with a reactive carboxylic acid handle. The N-methyl group at the 3-position can influence solubility and metabolic stability, while the acetic acid moiety at the N-1 position provides a convenient point for chemical elaboration, such as amide bond formation, to introduce further diversity and modulate pharmacological properties.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is most strategically approached in a two-step sequence starting from the commercially available 3-methylhydantoin. This method involves the N-alkylation of the hydantoin ring with an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
The critical step in this synthesis is the selective alkylation of 3-methylhydantoin at the N-1 position. The N-H protons of the hydantoin ring have different acidities, with the N-3 proton being generally more acidic and thus more readily deprotonated and alkylated under standard basic conditions.[2] However, N-1 selectivity can be achieved through the careful choice of base and solvent. The use of potassium bases, such as potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation of hydantoins.[2]
Protocol 1: N-1 Alkylation of 3-Methylhydantoin
Materials:
-
3-Methylhydantoin
-
Ethyl bromoacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylhydantoin (1 equivalent). Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the potassium salt of 3-methylhydantoin is crucial for the subsequent alkylation.
-
Alkylation: Slowly add a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the reaction of the strong base (t-BuOK) with water.
-
Potassium tert-butoxide: This strong, non-nucleophilic base is effective for deprotonating the less acidic N-1 proton, and the potassium cation is thought to play a role in directing the alkylation to the N-1 position.[2]
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation reaction and can improve the selectivity of the alkylation.
Part 2: Hydrolysis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic work-up is a common and effective method.
Protocol 2: Ester Hydrolysis
Materials:
-
Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield "this compound". The product can be further purified by recrystallization if necessary. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Applications in Drug Discovery and Chemical Synthesis
"this compound" is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The carboxylic acid functionality serves as a key handle for derivatization.
Amide Bond Formation
The most common application of this intermediate is in the formation of amide bonds with a wide range of primary and secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.
Reaction Pathway: Amide Synthesis
Caption: General scheme for amide bond formation.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of "this compound" (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide. Characterize the final product using appropriate analytical techniques (NMR, MS).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 3-Methylhydantoin | C₄H₆N₂O₂ | 114.10 | Starting Material |
| Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate | C₈H₁₂N₂O₄ | 200.19 | N-1 Alkylation |
| This compound | C₆H₈N₂O₄ | 172.14 | Ester Hydrolysis |
Conclusion
"this compound" represents a strategically important building block for chemical synthesis and drug discovery. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration. The ability to introduce diverse functionality via the carboxylic acid handle, coupled with the inherent properties of the hydantoin scaffold, makes this intermediate a valuable tool for the generation of novel molecular entities with potential therapeutic applications.
References
- Azizmohammadi, M., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel hydantoin-chromene hybrids. Medicinal Chemistry Research, 22(11), 5366-5374.
-
Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 535-565. [Link]
- Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A Simple and Efficient Synthesis of 3-Substituted, 5-Substituted, and 3,5-Disubstituted Hydantoins. Synlett, 28(14), 2285-2290.
- Olimpieri, F., Volonterio, A., & Zanda, M. (2008). A New, Mild, and Efficient Synthesis of N,N′-Substituted 5-Arylhydantoins. Synlett, 2008(19), 3016-3020.
- Winstead, M. B., & Hamel, C. R. (1965). Substitution in the Hydantoin Ring. II. N-3-Acetic Acid Derivatives. Journal of Medicinal Chemistry, 8(1), 120-122.
- Handzlik, J., et al. (2012). Synthesis and α1-adrenoceptor antagonistic activity of new phenylpiperazine derivatives of hydantoin and 5-arylidenehydantoin. European Journal of Medicinal Chemistry, 56, 285-296.
Sources
Application Note: Strategic Use of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid in Amide Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the utilization of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a versatile building block in synthetic chemistry. The core focus is on its application in amide bond formation, a reaction of paramount importance in medicinal chemistry and drug development. We will explore the mechanistic basis for its reactivity, present validated protocols for common coupling reactions, and offer expert insights into optimizing experimental outcomes. This document is designed to serve as a practical resource, enabling researchers to effectively incorporate this valuable synthon into their discovery workflows.
Introduction: Compound Profile and Strategic Importance
This compound, a derivative of the hydantoin scaffold, presents a valuable combination of a medicinally relevant core and a reactive carboxylic acid handle. The hydantoin ring is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The true synthetic utility of this compound, however, lies in its acetic acid moiety, which serves as a prime anchor point for chemical elaboration via amide coupling. This allows for the systematic exploration of chemical space by attaching a diverse array of amine-containing fragments, facilitating the generation of compound libraries for screening and lead optimization.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 150376-36-6 | [1][2] |
| Molecular Formula | C₆H₈N₂O₄ | [1][3] |
| Molecular Weight | 172.14 g/mol | [1] |
| Synonym | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | [1] |
| logP | -1.035 | [1] |
| Purity (Typical) | ≥95% | [1][4] |
Handling and Storage:
-
Solubility: The compound exhibits moderate solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). For reactions in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), solubility can be limited, and careful monitoring is advised. In some cases, the use of a co-solvent or a small amount of a processing aid like acetic acid can improve the solubility of related starting materials[5].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. For long-term storage, refrigeration is recommended.
The Core Reaction: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the "activation" of the carboxylic acid. This involves converting the carboxylate's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
General Mechanism of Activation and Coupling
The most common strategy involves the use of a coupling reagent. Carbodiimides, for example, react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester. This active ester is less prone to side reactions and racemization, and it readily couples with the amine to yield the desired amide product.[6][7]
Caption: General mechanism for carbodiimide-mediated amide coupling.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and susceptibility to racemization.
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[7] | Can cause racemization (mitigated by HOBt/HOAt), DCC byproduct (DCU) is poorly soluble.[6][7] |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction times, low racemization.[8] | More expensive, can be moisture-sensitive. |
| Phosphonium Salts | PyBOP, BOP | Very effective for hindered couplings. | Byproducts can complicate purification. |
| Acyl Halide Precursors | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Generates highly reactive acyl chloride, very effective for simple amines.[9] | Harsh conditions, not suitable for sensitive functional groups.[6] |
Detailed Experimental Protocols
The following protocols are standardized procedures that can be adapted for various amine substrates. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Standard Carbodiimide Coupling (EDC/HOBt)
This is a robust and widely applicable method for general amide synthesis.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-activation.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure amide.
Protocol 4.2: High-Efficiency Uronium Salt Coupling (HATU)
This method is preferred for sterically hindered substrates or when minimizing racemization is critical.
Materials:
-
Same as Protocol 4.1, but replacing EDC/HOBt with HATU.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M).
-
Add DIPEA (3.0 eq) and stir for 5-10 minutes at room temperature. The solution may change color, indicating activation.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir at room temperature. These reactions are often complete within 1-4 hours.[8] Monitor progress by TLC or LC-MS.
-
Workup and purification are identical to steps 5-8 in Protocol 4.1.
General Experimental Workflow and Analysis
A systematic workflow ensures reproducibility and high-quality results.
Caption: Standard workflow for amide synthesis and product validation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagents (hydrolyzed).2. Insufficiently reactive amine.3. Poor solubility of starting materials. | 1. Use fresh, anhydrous reagents and solvents.2. Switch to a more powerful coupling reagent (e.g., EDC -> HATU). Consider gentle heating (40-50 °C).3. Use DMF or DMSO as the solvent; try a co-solvent system. |
| Recovery of Starting Acid | Incomplete activation or amine addition. | Ensure proper stoichiometry of coupling agents and base. Check the purity of the amine. |
| Multiple Byproducts | 1. Side reaction with O-acylisourea intermediate.2. Epimerization of an adjacent chiral center. | 1. Ensure HOBt or HOAt is used with carbodiimides.2. Run the reaction at 0 °C. Use a coupling reagent known for low racemization like HATU. |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU, HOBt-related species). | For DCC, filter the DCU precipitate before workup. For water-soluble byproducts (from EDC, HATU), ensure thorough aqueous washes. |
References
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
PubChem. This compound. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PubChem. 2-[(2R)-2-(aminomethyl)-2-hydroxy-4,5-dioxoimidazolidin-1-yl]acetic acid. [Link]
-
American Custom Chemicals Corporation. This compound, 95% Purity. [Link]
- Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica - Drug Research, 65(2), 217-21.
-
PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. [Link]
- Murgan, O. A., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 343.
- Passos, H., et al. (2019).
- Froum, S., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(83), 44158-44164.
-
Aapptec Peptides. Coupling Reagents. [Link]
- Adam, M. S., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 555.
- Waisser, K., et al. (2017). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2017(2), M941.
-
PubChem. [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 150376-36-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid in Modern Medicinal Chemistry
Introduction: The Hydantoin Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a quintessential example of such a structure.[1] Its prevalence in clinically significant drugs like Phenytoin (anticonvulsant), Nitrofurantoin (antibiotic), and Enzalutamide (anti-cancer) underscores its versatile nature and favorable pharmacological profile.[1] The hydantoin core offers a unique combination of features: it is synthetically accessible, possesses both hydrogen bond donors and acceptors, and provides multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity.[1] This inherent modularity makes hydantoin derivatives a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, including cancers, microbial infections, and metabolic disorders.[1]
This application note focuses on a specific, highly versatile hydantoin-based building block: 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid . We will explore its chemical attributes and provide a detailed protocol for its application as a key component in the synthesis of potent enzyme inhibitors, specifically focusing on its documented use in the development of Matrix Metalloproteinase (MMP) inhibitors.
Profile of the Building Block: this compound
This bifunctional molecule incorporates the stable, N-methylated hydantoin ring, which imparts a desirable pharmacokinetic backbone, with a carboxylic acid moiety that serves as a prime handle for synthetic elaboration, most commonly through amide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150376-36-6 | ChemScene |
| Molecular Formula | C₆H₈N₂O₄ | ChemScene |
| Molecular Weight | 172.14 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
The N1-acetic acid substitution provides a crucial vector for covalently linking the hydantoin core to other pharmacophoric elements or linker systems, making it an ideal building block for creating diverse chemical libraries for high-throughput screening and lead optimization.
Core Application: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
A significant and documented application of this compound is in the synthesis of potent inhibitors of Matrix Metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[3] Their overexpression is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them important therapeutic targets.[2][3] Hydantoin derivatives have emerged as a promising class of MMP inhibitors.[2][4]
The carboxylic acid function of the title compound allows it to be readily coupled with various amine-containing fragments to generate a library of potential inhibitors. The hydantoin ring itself can act as a zinc-binding group, a critical interaction for inhibiting MMPs, while the appended amine fragment can be designed to interact with the specificity pockets (S-pockets) of the enzyme, thereby dictating potency and selectivity.[5]
Caption: Synthetic workflow for MMP inhibitors.
Detailed Protocol: Amide Coupling for the Synthesis of a Hydantoin-Based MMP Inhibitor
The following protocol is adapted from methodologies described in the patent literature for the synthesis of MMP inhibitors and represents a standard, robust procedure for coupling this compound with a primary or secondary amine.[2]
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and racemization.[3]
-
HOBt (Hydroxybenzotriazole): Often used as an additive with carbodiimides or aminium-based coupling reagents like HATU. It suppresses side reactions and reduces the loss of chiral integrity.
-
DIEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the reaction mixture and facilitate the coupling process without competing with the primary amine nucleophile.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Materials:
-
This compound
-
Target Amine (e.g., 4-(4-Chlorophenoxy)aniline)
-
HATU
-
HOBt
-
DIEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add HOBt (1.1 equivalents) and HATU (1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for efficient coupling.
-
Addition of Amine and Base: In a separate vial, dissolve the target amine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIEA (2.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Caption: Experimental workflow for amide coupling.
Characterization of the Final Product
The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, ensuring the presence of protons and carbons from both the hydantoin and amine fragments and the formation of the amide bond (indicated by a characteristic NH signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its inherent hydantoin structure provides a robust scaffold with favorable drug-like properties, while the N-1 acetic acid side chain offers a convenient and reactive handle for synthetic diversification. As demonstrated in its application for the synthesis of MMP inhibitors, this reagent allows for the straightforward construction of complex molecules through standard amide coupling protocols. Researchers in drug discovery can leverage this building block to rapidly generate libraries of novel compounds, facilitating structure-activity relationship (SAR) studies and accelerating the identification of new therapeutic leads.
References
- Gustavsson, M., et al. (2010). Hydantoin derivatives as metalloproteinase inhibitors. U.S. Patent No. 7,655,664 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. Available at: [Link]
- Bostrom, J., et al. (2006). Hydantoin derivatives as MMP inhibitors. European Patent No. EP 1 676 846 B1. Munich, Germany: European Patent Office.
-
De Savi, C., et al. (2013). Hydantoin based inhibitors of MMP13--discovery of AZD6605. Bioorganic & Medicinal Chemistry Letters, 23(16), 4705-4712. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 14, 2026, from [Link]
Sources
- 1. WO2002096426A1 - Hydantion derivatives as inhibitors of matrix metalloproteinases - Google Patents [patents.google.com]
- 2. US7655664B2 - Hydantoin derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7700604B2 - Hydantoin derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 5. Hydantoin based inhibitors of MMP13--discovery of AZD6605 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with tailored properties is paramount. N-substituted glycine derivatives and related heterocyclic compounds are privileged scaffolds due to their ability to mimic peptide backbones, offering improved metabolic stability and cell permeability.[1][2] The compound 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a versatile bifunctional building block. It features a reactive carboxylic acid moiety for amide bond formation and a hydantoin ring system, a structure known for its diverse biological activities, including anticonvulsant properties.[3]
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines. We will delve into the primary reaction pathway—amide bond formation—offering field-proven protocols and explaining the rationale behind experimental choices. Furthermore, we will explore the potential for secondary reactions, such as the nucleophilic ring-opening of the hydantoin core, and discuss reaction conditions that may influence this pathway.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄ | [4] |
| Molecular Weight | 172.14 g/mol | [4] |
| CAS Number | 150376-36-6 | [4] |
| Appearance | Typically a solid | N/A |
| Topological Polar Surface Area (TPSA) | 77.92 Ų | [4] |
| logP | -1.035 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Part 1: The Primary Reaction - Amide Bond Formation
The most direct and anticipated reaction between this compound and an amine is the formation of an amide bond. This reaction is one of the most frequently utilized transformations in medicinal chemistry.[5] Direct condensation of a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive acid-base salt.[6] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
Mechanism of Action: Carbodiimide-Mediated Coupling
Among the plethora of available coupling reagents, carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the water-solubility of their byproducts, which simplifies purification.[7][8]
The reaction mechanism proceeds through a critical intermediate:
-
Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10]
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases an N,N'-disubstituted urea byproduct (in the case of EDC, a water-soluble urea).[8]
To improve yields and minimize side reactions, such as the formation of an N-acylurea byproduct, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed.[11] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester, which then efficiently reacts with the amine.[12]
Caption: Carbodiimide-mediated amide coupling workflow.
Detailed Experimental Protocol: EDC/NHS Coupling
This protocol provides a robust method for the synthesis of amide derivatives of this compound using EDC and NHS.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Activation: Add NHS (1.1 equivalents) to the solution and stir until dissolved. Cool the mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) to the cooled solution in one portion. Stir the reaction mixture at 0 °C for 15-30 minutes. A white precipitate of dicyclohexylurea may form if DCC is used instead of EDC.
-
Amine Addition: In a separate vial, dissolve the amine (1.0-1.2 equivalents) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add a base like DIPEA or TEA (1.5-2.0 equivalents) to the main reaction flask before adding the amine solution. Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
If DCM was used as the solvent, dilute with more DCM. If DMF was used, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.
Expert Insights:
-
Solvent Choice: DMF is an excellent solvent for a wide range of substrates. However, DCM can be advantageous for easier work-up.
-
Stoichiometry: Using a slight excess of the coupling agents (EDC, NHS) and the amine can help drive the reaction to completion, especially if the amine is volatile or precious.
-
Temperature Control: Adding the coupling agent and amine at 0 °C minimizes potential side reactions and racemization if chiral centers are present.
Characterization of the Amide Product
The successful formation of the amide bond can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the newly formed amide N-H proton (typically a broad singlet or triplet between 7.0 and 9.0 ppm, depending on the amine used). The methylene protons adjacent to the new amide will also show a characteristic shift.[13][14]
-
¹³C NMR Spectroscopy: The appearance of a new carbonyl signal for the amide (typically in the range of 165-175 ppm) is a key indicator of product formation.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The amide I band is typically strong and appears between 1630-1680 cm⁻¹.[15] The carboxylic acid O-H stretch (a broad signal around 3000 cm⁻¹) from the starting material should disappear.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the desired amide product should be observed.
Part 2: The Secondary Reaction - Potential Hydantoin Ring-Opening
While amide bond formation at the acetic acid side chain is the primary and expected reaction under the mild conditions described above, it is crucial for the discerning scientist to consider potential side reactions. The hydantoin ring itself contains two amide-like carbonyl groups that could be susceptible to nucleophilic attack.
Plausible Mechanism and Influencing Factors
Nucleophilic attack by an amine on one of the hydantoin carbonyls would lead to a ring-opened product, an N-carbamoyl-N'-methylglycinamide derivative. This reaction is analogous to the hydrolysis of hydantoins, which proceeds via a similar ring-opening mechanism.[16]
Caption: Plausible pathway for nucleophilic ring-opening.
Conditions Favoring Ring-Opening:
Based on the general principles of reactivity for related heterocyclic systems, the following conditions would likely favor the undesired ring-opening reaction:[3][17]
-
Strongly Nucleophilic/Basic Amines: Highly reactive amines or the use of strong, non-hindered bases could increase the rate of attack on the less reactive hydantoin carbonyls.
-
Elevated Temperatures: Increasing the reaction temperature provides the activation energy needed to overcome the higher barrier for ring-opening compared to the activation of the carboxylic acid.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can lead to the accumulation of side products.
-
Absence of Carboxylic Acid Activation: If no coupling agent is used and the reaction is forced under harsh thermal conditions, the amine may preferentially attack the hydantoin ring.
How to Mitigate Ring-Opening:
The protocol provided for amide bond formation is designed to minimize this side reaction by:
-
Activating the Carboxylic Acid: The formation of the highly reactive O-acylisourea or NHS-ester makes the acetic acid moiety significantly more electrophilic than the hydantoin carbonyls, ensuring preferential reaction.
-
Mild Reaction Conditions: Performing the reaction at 0 °C to room temperature disfavors the higher activation energy pathway of ring-opening.
-
Controlled Stoichiometry: Using a modest excess of the amine ensures efficient coupling without having a large excess of a potent nucleophile present for extended periods.
Safety and Handling
As with all laboratory procedures, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][8]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.[5]
-
Reagent Handling:
-
Hydantoin Derivatives: Generally considered stable solids. Avoid inhalation of dust and skin contact.[5][6]
-
EDC·HCl: Can be irritating to the eyes, respiratory system, and skin. Handle with care.
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: DMF is a reproductive hazard. DCM is a suspected carcinogen. Minimize exposure and use appropriate containment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable building block for creating novel amide derivatives. The primary reaction with amines, facilitated by standard coupling reagents like EDC, reliably yields the desired amide product at the acetic acid side chain. By employing the detailed protocols and understanding the underlying reaction mechanisms presented in this guide, researchers can confidently and safely synthesize a diverse array of compounds for applications in drug discovery and materials science. While the potential for nucleophilic ring-opening of the hydantoin core exists, it can be effectively mitigated by using controlled, mild reaction conditions that favor the activation and subsequent amidation of the carboxylic acid moiety.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Park, K. D., Kim, Y. S., & Kim, Y. H. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition, 12(6), 629–641. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 14, 2026, from [Link]
-
Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2688–2695. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Journal of Chemical Research and Application. [Link]
-
Al-Khafaji, Y. A., Jarad, A. J., & Jaber, N. A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30037–30052. [Link]
-
Al-Khafaji, Y. A., Jarad, A. J., & Jaber, N. A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30037–30052. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. (2010). Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved January 14, 2026, from [Link]
-
3: Chemical synthesis of C-5-monosubstituted hydantoins by.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Bradley, E. K., Kerr, J. M., Richter, L. S., Figliozzi, G. M., Goff, D. A., Zuckermann, R. N., Spellmeyer, D. C., & Blaney, J. M. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1–15. [Link]
-
Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents. (2018). ResearchGate. [Link]
-
Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14319-14336. [Link]
-
Liu, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8701-8708. [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. (2018). MDPI. [Link]
-
Nucleophilic ring-opening of azetidine derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nucleophilic ring opening reactions of aziridines. (2018). Semantic Scholar. [Link]
Sources
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 2. ikm.org.my [ikm.org.my]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
An in-depth technical guide from the Senior Application Scientist at Synthesis Support Solutions.
Welcome to our dedicated technical guide for the synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this synthesis. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, grounded in mechanistic principles and practical laboratory experience. We will explore the causality behind common side reactions and equip you with the knowledge to diagnose and resolve issues effectively.
Part 1: Foundational Synthesis Protocol
Before troubleshooting, we must establish a baseline. The synthesis of this compound can be approached in several ways. A common and reliable method involves the N-alkylation of 3-methylhydantoin. This protocol serves as our reference for the subsequent troubleshooting guide.
Reference Protocol: N-Alkylation of 3-Methylhydantoin
This two-step procedure involves the deprotonation of 3-methylhydantoin to form a nucleophilic anion, followed by an SN2 reaction with an ethyl haloacetate, and subsequent hydrolysis of the ester to yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-methylhydantoin (11.4 g, 100 mmol) and anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the suspension.
-
Alkylation: Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ethyl ester as an oil or low-melting solid.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl ester from Step 1 in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (40 mL). Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS indicates complete hydrolysis of the ester.
-
Acidification: Cool the flask in an ice bath and carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Purification: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield the final product.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. Each problem is presented in a question-and-answer format, detailing the cause, preventative measures, and corrective actions.
Category 1: Reaction Monitoring & Execution
Question 1: My reaction mixture for the alkylation step (Step 1) has turned a dark brown or yellow color. Is this normal, and what does it signify?
Answer: Significant discoloration is not typical for this reaction and usually indicates the formation of impurities through side reactions.
-
Causality: The primary cause is often the base-promoted self-condensation or decomposition of ethyl bromoacetate, especially under prolonged heating or if an excessively strong base is used. Ethyl bromoacetate can eliminate HBr to form highly reactive intermediates that polymerize. Another possibility is the degradation of the hydantoin ring under harsh basic conditions, although this is less common with a relatively mild base like K2CO3.
-
Preventative Measures:
-
Base Strength: Use the recommended base, potassium carbonate. Avoid stronger bases like sodium hydride or alkoxides unless you have optimized conditions, as they can accelerate side reactions.
-
Temperature Control: Do not exceed the reflux temperature of acetone. Overheating can promote decomposition pathways.
-
Reagent Quality: Ensure your ethyl bromoacetate is fresh and colorless. It can decompose upon storage, turning yellow or brown, which introduces impurities from the start.
-
-
Corrective Action: If significant discoloration occurs, it is best to proceed with the workup and anticipate a more rigorous purification step. The colored impurities are often polar and may be removed during the acidic workup and recrystallization of the final product.
Question 2: The alkylation reaction is proceeding very slowly or has stalled, according to my TLC analysis.
Answer: A sluggish reaction points to insufficient reactivity of the nucleophile or alkylating agent.
-
Causality:
-
Insufficient Deprotonation: 3-methylhydantoin has a pKa of ~9.2. While potassium carbonate is a suitable base, its effectiveness can be hampered by moisture or poor solid-liquid phase transfer.
-
Solvent Effects: Acetone is a good solvent for this SN2 reaction. However, other polar aprotic solvents like DMF or acetonitrile can sometimes offer better solubility and reaction rates.
-
Leaving Group: While bromoacetate is generally effective, iodoacetate is more reactive. However, it is also more expensive and less stable.
-
-
Troubleshooting Steps:
-
Check Reagents for Water: Ensure all reagents and the solvent are anhydrous. Water will consume the base and hinder the deprotonation of the hydantoin.
-
Add a Phase-Transfer Catalyst: For solid-liquid reactions, adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. TBAI facilitates the transfer of the hydantoin anion into the organic phase and can also perform an in situ Finkelstein reaction, converting the bromoacetate to the more reactive iodoacetate.
-
Consider an Alternative Solvent: If the reaction remains slow, switching to a solvent like DMF may improve solubility and increase the reaction rate. Be aware that DMF requires higher temperatures for removal during workup.
-
Category 2: Yield, Purity, and Side Reactions
Question 3: My final yield is disappointingly low. What are the most common side reactions causing product loss?
Answer: Low yield is a common challenge. The primary culprits are incomplete reactions, competing side reactions, and mechanical losses during workup. The most significant chemical side reaction is hydrolysis of the hydantoin ring.
-
Causality - Hydantoin Ring Hydrolysis: The hydantoin ring is an amide and is susceptible to hydrolysis under the basic conditions used for saponifying the ester (Step 2). This ring-opening reaction produces N-carbamoyl-N-methylsarcosine, which upon acidification can further decompose.[1][2] This is the most critical side reaction to control.
-
Preventative Measures & Optimization:
-
Control Hydrolysis Conditions (Step 2): This is the most critical control point.
-
Temperature: Perform the hydrolysis at room temperature or below (0-5°C). Avoid heating.
-
Stoichiometry: Use the minimum amount of base required for saponification (e.g., 1.2-1.5 equivalents). Excess base dramatically increases the rate of ring hydrolysis.
-
Time: Monitor the reaction closely by TLC or LC-MS and proceed with acidification as soon as the ester is consumed. Do not leave the reaction stirring in base overnight.
-
-
Optimize Alkylation (Step 1): Ensure the first step goes to completion to avoid isolating unreacted 3-methylhydantoin, which lowers the overall yield.
-
Question 4: I see a significant byproduct in my crude product that is difficult to remove by recrystallization. What could it be?
Answer: Besides the ring-opened product discussed in Q3, another common byproduct is the result of O-alkylation instead of N-alkylation.
-
Causality - O-Alkylation vs. N-Alkylation: The hydantoin anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen at position 1 and the oxygen of the carbonyl group. While N-alkylation is generally favored under thermodynamic control, some O-alkylation can occur, leading to the formation of an isomeric product. This O-alkylated isomer has similar polarity and can be difficult to separate.
-
Identification and Mitigation:
-
Identification: The O-alkylated byproduct will have the same mass as the desired product's ethyl ester. However, its 1H NMR spectrum will be distinct. Look for changes in the chemical shifts of the methylene protons on the hydantoin ring.
-
Mitigation: The ratio of N- to O-alkylation is influenced by the solvent and counter-ion. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation. Using potassium carbonate as the base (with the K+ counter-ion) also tends to favor N-alkylation over bases with smaller cations like lithium.
-
Purification: If the O-alkylated product forms, careful column chromatography on silica gel may be required to separate it from the desired N-alkylated intermediate before proceeding to the hydrolysis step.
-
Table 1: Potential Impurities and Analytical Signatures
| Impurity Name | Structure | Molecular Weight | Key 1H NMR Signal | Mass Spec (ESI+) [M+H]+ |
| 3-Methylhydantoin | C₄H₆N₂O₂ | 114.10 | Singlet for N-CH₃ (~2.9 ppm), Singlet for ring CH₂ (~3.9 ppm) | 115.1 |
| Ring-Opened Byproduct | C₆H₁₀N₂O₅ | 190.15 | Disappearance of one hydantoin carbonyl; appearance of new NH/OH | 191.1 |
| O-Alkylated Ester | C₈H₁₂N₂O₄ | 200.19 | Shifted ring CH₂ protons compared to N-alkylated product | 201.2 |
Part 3: Workflow for Troubleshooting Low Yield
When faced with low yield, a systematic approach is essential for diagnosis. The following workflow provides a logical sequence of checks and potential actions.
This guide provides a framework for understanding and overcoming the common challenges in the synthesis of this compound. By focusing on the underlying chemical principles, researchers can move from simple trial-and-error to informed, targeted optimization.
References
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" (MDIA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.
Introduction to MDIA Purification
This compound is a hydantoin derivative, a class of compounds with significant interest in medicinal chemistry.[1][2] The purification of MDIA can be challenging due to its polarity, the presence of both a carboxylic acid and an amide-like hydantoin ring, and the potential for co-eluting impurities from its synthesis. This guide will address common issues and provide systematic approaches to overcome them.
A general workflow for the synthesis and purification of a substituted hydantoin like MDIA is outlined below. The synthesis often involves the reaction of an amino acid derivative with an isocyanate or a related reagent to form the hydantoin ring.[3][4]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the underlying chemistry of the reaction to provide not just solutions, but a deeper understanding of the experimental variables.
Introduction to the Synthesis
The target molecule, this compound, is a substituted hydantoin. Hydantoins are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry. The most direct and plausible synthetic route for this compound is the N-alkylation of 3-methylhydantoin with a haloacetic acid derivative, such as sodium chloroacetate or ethyl chloroacetate, under basic conditions. This SN2 reaction targets the N1 position of the 3-methylhydantoin ring.
This guide will focus on troubleshooting this specific synthetic approach. We will address common issues ranging from low yields to purification difficulties, providing a logical framework to diagnose and resolve experimental hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
Section 1: Low Yield and Incomplete Conversion
Question 1.1: My reaction has a low yield of the desired product, or my starting material (3-methylhydantoin) is largely unreacted. What are the primary factors to investigate?
Answer 1.1: Low conversion is a frequent issue in N-alkylation reactions of heterocyclic systems. The primary factors to scrutinize are the choice of base, solvent, temperature, and the nature of the alkylating agent.
-
Base Selection is Critical: The pKa of the N-H proton on 3-methylhydantoin at the N1 position is estimated to be around 13.[1][2][3] Therefore, a sufficiently strong base is required to deprotonate it and form the nucleophilic hydantoin anion.
-
Weak Bases (e.g., NaHCO₃, Et₃N): These are generally insufficient to achieve complete deprotonation, leading to low conversion.
-
Moderately Strong Bases (e.g., K₂CO₃, Na₂CO₃): These are commonly used and can be effective, particularly at elevated temperatures.[4]
-
Strong Bases (e.g., NaH, KOtBu): These will ensure complete deprotonation but can increase the risk of side reactions, such as hydrolysis of the alkylating agent or the product itself.[5]
-
-
Solvent Polarity and Aprotic Nature: The choice of solvent is crucial for an SN2 reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are ideal as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile, thus accelerating the reaction.[5]
-
Protic Solvents (e.g., Ethanol, Water): These should generally be avoided as they can solvate the hydantoin anion, reducing its nucleophilicity.
-
-
Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can lead to decomposition of reactants or products. A systematic study of the reaction temperature (e.g., from room temperature to 80 °C) is recommended to find the optimal balance.
-
Alkylating Agent:
-
Ethyl Chloroacetate vs. Sodium Chloroacetate: Ethyl chloroacetate is a common choice. If used, a subsequent hydrolysis step is required to obtain the final carboxylic acid. Sodium chloroacetate allows for a one-step synthesis of the final product.[6] The choice may depend on the solubility of the reactants and the desired workup procedure.
-
Experimental Protocol: A Starting Point
Here is a detailed, step-by-step methodology for the synthesis, which can be optimized based on your results.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-methylhydantoin (1 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the 3-methylhydantoin. Then, add potassium carbonate (1.5 equivalents) portion-wise.
-
Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup (for Ethyl Ester): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. The crude ethyl ester can then be purified or directly hydrolyzed.
-
Hydrolysis (if using Ethyl Chloroacetate): Dissolve the crude ester in a mixture of ethanol and water. Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: After hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3. The product, being a carboxylic acid, may precipitate out of the solution. If it remains dissolved, extract with a suitable organic solvent.
Question 1.2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer 1.2: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common side reactions in this synthesis are:
-
O-Alkylation: While N-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an enol ether. This is more likely with stronger bases and in certain solvent systems.
-
Dialkylation: Although less likely due to steric hindrance, dialkylation at both nitrogen atoms could theoretically occur if a non-methylated hydantoin were used. In our case, the N3 position is already methylated.
-
Hydrolysis of the Hydantoin Ring: Under strongly basic conditions, particularly at elevated temperatures and in the presence of water, the hydantoin ring can undergo hydrolysis to form N-methylhydantoic acid derivatives.[1][2][3]
-
Decomposition of the Alkylating Agent: Haloacetic acid derivatives can be unstable, especially under basic conditions, leading to the formation of byproducts.
Section 2: Purification Challenges
Question 2.1: My product is highly polar and difficult to purify by standard column chromatography on silica gel. What are my options?
Answer 2.1: The target molecule, with its carboxylic acid and two carbonyl groups, is indeed quite polar. This can make purification on normal-phase silica gel challenging due to strong interactions with the stationary phase. Here are several strategies to consider:
-
Crystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with different solvent systems. A good starting point would be a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., water, ethanol, or a mixture).
-
Reverse-Phase Chromatography: If crystallization is not feasible, reverse-phase chromatography (using a C18 or similar stationary phase) is an excellent alternative for polar compounds. The mobile phase typically consists of a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Ion-Exchange Chromatography: Given the acidic nature of the product, anion-exchange chromatography can be a powerful purification technique. The compound will bind to the positively charged stationary phase and can be eluted by changing the pH or increasing the ionic strength of the mobile phase.
-
Acid-Base Extraction: A simple liquid-liquid extraction can be used to remove non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining impurities, and finally, the product is re-precipitated by acidifying the aqueous layer.
| Purification Method | Principle | Best Suited For | Key Considerations |
| Crystallization | Differential solubility | Crystalline solids | Finding a suitable solvent system can be time-consuming. |
| Reverse-Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase | Polar, non-volatile compounds | May require specialized equipment (e.g., HPLC). |
| Ion-Exchange Chromatography | Electrostatic interactions | Charged molecules | Requires careful control of pH and buffer concentration. |
| Acid-Base Extraction | Differential solubility based on pH | Compounds with acidic or basic functional groups | Impurities with similar acidity/basicity will not be removed. |
Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave-assisted synthesis can often significantly reduce reaction times for hydantoin synthesis and alkylation. [5]It is advisable to start with a lower temperature and shorter reaction time and optimize from there, as overheating can lead to decomposition.
Q: How can I confirm the structure of my final product? A: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical structure, including the presence of the methyl group, the acetic acid moiety, and the hydantoin ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups and the carboxylic acid O-H bond.
Q: My final product is an oil, not a solid. How should I proceed with purification? A: If the product is an oil, crystallization will not be an option. In this case, chromatography (either reverse-phase or normal-phase with an appropriate solvent system) is the most suitable purification method. If the oil is viscous, dissolving it in a small amount of a suitable solvent before loading it onto the column is recommended.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Google Patents. Method of synthesizing 1-methyl hydantoin.
-
Organic Syntheses. pseudothiohydantoin. [Link]
-
Indian Journal of Chemistry. An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. [Link]
-
ResearchGate. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. [Link]
-
MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]
-
National Center for Biotechnology Information. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. [Link]
-
ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
-
Semantic Scholar. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]
-
Wikipedia. Sodium chloroacetate. [Link]
-
62° CBQ. Optimized synthesis and characterization of ethyl N-cycloamine acetates. [Link]
-
MDPI. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. [Link]
-
National Center for Biotechnology Information. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. [Link]
-
ResearchGate. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas | Semantic Scholar [semanticscholar.org]
- 3. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound belongs to the hydantoin class of compounds. The hydantoin ring itself is a relatively stable heterocyclic moiety.[1] However, the presence of two carbonyl groups and N-substituents makes it susceptible to degradation under certain experimental conditions. Understanding the stability profile of this molecule is crucial for its proper handling, storage, and application in research and development. The primary degradation pathway for hydantoins is hydrolysis, which involves the opening of the imidazolidine ring.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, and light.
-
pH-Dependent Hydrolysis: The hydantoin ring is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which can lead to ring-opening.[2][3]
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolytic degradation and other decomposition pathways.[3]
-
Photostability: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photolytic degradation.[4]
Q2: What are the likely degradation products of this compound that I might observe?
A2: The most probable degradation product arises from the hydrolysis of the hydantoin ring. Under basic or acidic conditions, the primary degradation product is likely to be the corresponding hydantoic acid derivative, N-(carboxymethyl)-N-(methylcarbamoyl)glycine, formed by the cleavage of one of the amide bonds in the ring. Further hydrolysis can lead to the formation of N-methylglycinamide and other smaller molecules.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: To ensure the long-term stability of the compound, follow these storage guidelines:
| Form | Recommended Storage Conditions |
| Solid | Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] |
| Solutions | For stock solutions, using a suitable organic solvent like DMSO is recommended. Store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is advisable to prepare them fresh before use. If storage is necessary, buffer the solution at a pH where the compound is most stable (typically slightly acidic to neutral) and store at 2-8°C for short periods, protected from light. |
Q4: I am observing unexpected peaks in my HPLC analysis when working with this compound. Could these be degradation products?
A4: Yes, the appearance of new peaks in your chromatogram, especially those that increase in area over time or under stress conditions (e.g., elevated temperature), is a strong indication of degradation. To confirm this, you can perform a forced degradation study (see the protocol below) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound potency or activity over time in an aqueous solution. | Hydrolytic degradation of the hydantoin ring. | 1. Prepare fresh solutions: Ideally, aqueous solutions should be prepared immediately before use. 2. Optimize pH: Conduct a pH stability study to determine the optimal pH for your experimental buffer system. Hydantoins are generally more stable in slightly acidic to neutral conditions. 3. Control temperature: Perform experiments at the lowest feasible temperature to slow down degradation kinetics. |
| Precipitation of the compound upon dilution of a DMSO stock solution into an aqueous buffer. | Poor aqueous solubility of the compound or its degradation products. | 1. Decrease final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%). 2. Use a co-solvent: Consider using a small percentage of a pharmaceutically acceptable co-solvent to improve solubility. 3. Gentle warming: Briefly and gently warm the solution to aid dissolution, but be cautious of potential thermal degradation. |
| Inconsistent experimental results between batches or over a long-term experiment. | Gradual degradation of the compound in stock solutions or during the experiment. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Protect from light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation. 3. Run a stability check: Periodically analyze an aliquot of your stock solution by HPLC to monitor its purity and concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
The extent of degradation can be quantified by the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
Visualizing Degradation Pathways
Hydrolytic Degradation Pathway
The primary degradation pathway for this compound is hydrolysis of the hydantoin ring. The following diagram illustrates the initial step of this process.
Caption: Proposed hydrolytic degradation of the subject compound.
Experimental Workflow for Stability Assessment
The following workflow diagram outlines the key steps in assessing the stability of this compound.
Caption: Workflow for conducting forced degradation studies.
References
-
ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]
-
PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. [Link]
-
Kyoto University Research Information Repository. Microbial transformations of hydantoin-related compounds. [Link]
-
ResearchGate. Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Request PDF. [Link]
-
MedCrave online. Forced degradation studies. [Link]
-
ResearchGate. Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram. [Link]
-
PMC - NIH. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
MedCrave. Forced Degradation – A Review. [Link]
-
Coriolis Pharma. Forced Degradation Studies. [Link]
-
PMC - NIH. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Hydantoin and Its Derivatives". [Link]
Sources
- 1. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity avoidance and troubleshooting during this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthetic Strategy Overview
The most direct and common route to synthesizing this compound involves the N1-alkylation of 3-methylhydantoin. This strategy is predicated on a crucial aspect of hydantoin chemistry: the differential acidity of the N1 and N3 protons. The proton at the N3 position is more acidic and, therefore, more readily deprotonated and alkylated under standard basic conditions.[1][2] By starting with 3-methylhydantoin, the more reactive N3 position is already blocked, which advantageously directs the alkylation to the desired N1 position.
The reaction is typically carried out by deprotonating 3-methylhydantoin with a suitable base, followed by a nucleophilic substitution reaction with a haloacetic acid derivative, such as chloroacetic acid or an ester like ethyl chloroacetate.
Core Reaction Pathway
Caption: Key impurity formation pathways from the main reaction.
Q3: What are the critical quality parameters for my starting materials?
Answer: The purity and handling of your starting materials are fundamental to a clean reaction.
Starting Material Quality Control:
| Starting Material | Critical Parameter | Rationale & Impact on Synthesis |
| 3-Methylhydantoin | Purity | Contamination with unsubstituted hydantoin will lead to a mixture of N1-alkylated and N1,N3-dialkylated products, which are difficult to separate. |
| Moisture Content | Water will consume strong bases like NaH, leading to incomplete deprotonation and lower yields. It also promotes ring hydrolysis. Ensure the material is dried in a vacuum oven before use. | |
| Chloroacetic Acid | Purity | Chloroacetic acid can hydrolyze over time to form glycolic acid, especially if exposed to moisture. [3]Glycolic acid can potentially react with the hydantoin, leading to unwanted byproducts. Use a fresh bottle or one that has been stored properly. |
| Moisture Content | Similar to the hydantoin, water will react with the base. Chloroacetic acid is hygroscopic; store it in a desiccator. | |
| Solvent (DMF, THF) | Anhydrous Grade | Any residual water in the solvent will quench the base and can lead to side reactions. Use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves. |
Q4: I used ethyl chloroacetate and now have a mixture of the target acid and the corresponding ethyl ester. How can I resolve this?
Answer: This occurs when the ethyl ester intermediate is partially or fully hydrolyzed to the carboxylic acid, either during the reaction or, more commonly, during the aqueous workup.
Solutions:
-
Drive to the Acid (Recommended): The simplest solution is to complete the hydrolysis. After the initial reaction, instead of quenching with acid, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF mixture and stir until the ester is fully converted to the carboxylate salt (monitor by TLC/LC-MS). Then, proceed with the acidic workup to isolate the pure acid.
-
Isolate the Ester: If the ester is the desired product, you must perform a non-aqueous workup. Quench the reaction carefully with ammonium chloride solution and extract with a non-polar solvent. Purify the resulting ester by column chromatography. This is generally more labor-intensive than converting everything to the acid.
Recommended Protocols
Protocol A: Optimized Synthesis using Sodium Hydride
This protocol uses a strong base to drive the reaction to completion while carefully controlling temperature to minimize hydrolysis.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylhydantoin (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.5 M solution.
-
Deprotonation: Cool the flask to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the slurry to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. A clear solution or fine suspension should form.
-
Alkylation: Dissolve chloroacetic acid (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of 3-methylhydantoin using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.
-
Workup:
-
Cool the reaction mixture to 0°C.
-
Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (use enough to bring the pH to ~2).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol B: Purification by Acid-Base Extraction & Recrystallization
This procedure is effective for removing neutral impurities (like unreacted 3-methylhydantoin) and basic impurities.
-
Dissolution: Dissolve the crude product from Protocol A in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated sodium bicarbonate (NaHCO₃) solution. The desired acidic product will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with cold 3M HCl until the pH is ~2. The pure product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing with cold deionized water.
-
Recrystallization: Dry the solid under vacuum. For further purification, recrystallize from a suitable solvent system such as water or an ethanol/water mixture.
References
-
Lopez, O., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]
- Lonza Group. (1990). Process for preparing methylolated hydantoins. Google Patents, US4908456A.
-
Kiec-Kononowicz, K., & Zejc, A. (1991). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. ResearchGate. Available at: [Link]
-
Jung, H.J., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. PubMed. Available at: [Link]
-
Mezoughi, A.B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]
-
Mphahamele, M.J., et al. (2019). Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. ResearchGate. Available at: [Link]
-
Nishiyama, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Nishiyama, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]
-
Nishiyama, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. Available at: [Link]
-
Organic Syntheses. (1943). Pseudothiohydantoin. Organic Syntheses Procedure. Available at: [Link]
-
Lesyk, R., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Hegarty, A.F., & O'Mahony, E.M. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sciencemadness Wiki. (2022). Chloroacetic acid. Sciencemadness Wiki. Available at: [Link]
Sources
Navigating the Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Technical Support Guide for Seamless Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to address the nuanced challenges you may encounter as you transition this critical synthesis from the bench to production. This document provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and efficiency of your process.
I. Understanding the Core Synthesis: The N-Alkylation of 3-Methylhydantoin
The synthesis of this compound typically involves the N-alkylation of 3-methylhydantoin with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, under basic conditions. While seemingly straightforward on a lab scale, this reaction presents several challenges during scale-up related to regioselectivity, reaction control, and product purification.
A [label="3-Methylhydantoin", fillcolor="#F1F3F4"]; B [label="Haloacetic Acid Derivative\n(e.g., Chloroacetic Acid)", fillcolor="#F1F3F4"]; C [label="Base\n(e.g., KOH, NaH)", fillcolor="#F1F3F4"]; D [label="Solvent\n(e.g., DMF, THF)", fillcolor="#F1F3F4"]; E [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF"]; F [label="this compound\n(Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Side Products\n(e.g., N,N'-dialkylated, O-alkylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- E; B -- E; C -- E; D -- E; E -> F [label="Desired N1-Alkylation"]; E -> G [label="Side Reactions"]; }
Figure 1: General synthetic pathway for this compound.
II. Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches
This section addresses common issues encountered during the synthesis and scale-up, providing explanations for their root causes and actionable solutions.
Q1: My reaction yield is significantly lower on a larger scale. What are the likely culprits?
Low yield upon scale-up is a multifaceted issue often stemming from challenges in maintaining optimal reaction conditions in a larger volume.
Possible Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the agitation speed is optimized to ensure homogeneity without causing excessive shear. Consider using baffles to improve mixing efficiency.
-
-
Poor Temperature Control: The N-alkylation of hydantoins can be exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1]
-
Solution: Implement a robust temperature control system with an external cooling jacket. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Sub-optimal Base Addition: The method and rate of base addition are critical. A rapid, localized addition of a strong base can lead to degradation of the starting material or product.
-
Solution: Add the base solution subsurface to ensure rapid dispersion. A slow, controlled addition profile is recommended for large-scale batches.
-
Q2: I am observing a significant amount of the N,N'-dialkylated impurity. How can I improve the regioselectivity for N1-alkylation?
Hydantoins possess two acidic protons at the N1 and N3 positions. While the N3 proton is generally more acidic, careful selection of the base and reaction conditions is crucial for selective N1-alkylation.[2][3]
Key Considerations for Regioselectivity:
| Factor | Impact on N1-Selectivity | Recommendations |
| Base Strength | Stronger bases can lead to double deprotonation and subsequent dialkylation. | Use a base that is strong enough to deprotonate the N1 position but not excessively strong. Potassium carbonate or potassium tert-butoxide are often good choices.[2] |
| Counter-ion | The nature of the cation can influence the nucleophilicity of the hydantoin anion. | Potassium bases have shown good results in promoting N1-alkylation.[2] |
| Solvent | The solvent can affect the solubility of the reactants and the reactivity of the nucleophile. | Aprotic polar solvents like DMF or THF are commonly used. THF may offer better selectivity in some cases.[2] |
| Temperature | Higher temperatures can decrease selectivity. | Maintain a controlled, moderate reaction temperature. |
Experimental Protocol for Improved N1-Selectivity:
-
To a solution of 3-methylhydantoin in anhydrous THF, add 1.1 equivalents of potassium tert-butoxide (tBuOK) portion-wise at 0-5 °C.
-
Stir the resulting suspension for 30-60 minutes at the same temperature.
-
Slowly add a solution of the haloacetic acid derivative (1.0 equivalent) in THF, maintaining the temperature below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by HPLC or TLC).
-
Quench the reaction with water and proceed with the work-up.
Q3: The final product is difficult to crystallize and purify. What strategies can I employ?
The presence of unreacted starting materials, side products, and salts can hinder the crystallization of the desired product.
Purification and Crystallization Troubleshooting:
-
Initial Work-up: An effective aqueous work-up is the first line of defense.
-
Procedure: After quenching the reaction, adjust the pH of the aqueous layer to precipitate the product. The optimal pH for precipitation should be determined experimentally. Wash the crude product with water to remove inorganic salts.
-
-
Solvent Screening for Crystallization: The choice of crystallization solvent is critical.
-
Recommendation: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., water, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
-
Managing Impurities: If impurities co-crystallize with the product, consider an alternative purification method.
-
Options:
-
Slurry Wash: Slurrying the crude product in a solvent in which the impurities are soluble but the product has low solubility can be effective.
-
Recrystallization from a binary solvent system: This can provide better control over the crystallization process.
-
Chromatography: While not ideal for large-scale production, column chromatography may be necessary for very impure batches or for isolating a reference standard.
-
-
A [label="Crude Reaction Mixture", fillcolor="#F1F3F4"]; B [label="Aqueous Work-up\n(pH adjustment)", fillcolor="#FFFFFF"]; C [label="Crude Solid", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Solvent Screening for\nCrystallization", fillcolor="#FFFFFF"]; E [label="Pure Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Alternative Purification\n(Slurry Wash, Recrystallization)", fillcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E [label="Successful\nCrystallization"]; D -> F [label="Co-crystallization\nof Impurities"]; F -> G; G -> E; }
Figure 2: Decision workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs)
-
What are the key safety considerations when scaling up this reaction? The use of strong bases like sodium hydride or potassium tert-butoxide requires careful handling due to their reactivity with water and moisture. The reaction may also be exothermic, necessitating robust temperature control to prevent thermal runaway. A thorough process safety review should be conducted before any scale-up activities.
-
Can I use a different haloacetic acid derivative, for instance, bromoacetic acid instead of chloroacetic acid? Yes, bromoacetic acid derivatives are generally more reactive than their chloro- counterparts and may allow for milder reaction conditions. However, they are also more expensive and may have a different impurity profile. A cost-benefit analysis and experimental validation are necessary.
-
What analytical methods are recommended for monitoring the reaction and assessing product purity? High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is the preferred method for both in-process control and final product analysis. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any unknown impurities.
IV. Conclusion
The successful scale-up of the synthesis of this compound is contingent on a thorough understanding of the reaction mechanism and a proactive approach to addressing the challenges of heat and mass transfer, regioselectivity, and purification. By implementing the strategies outlined in this guide, researchers and drug development professionals can navigate the complexities of process development and achieve a robust and scalable manufacturing process.
V. References
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. Available at: [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]
-
Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Process for preparing methylolated hydantoins. Google Patents. Available at:
-
Hydantoin products and processes for the preparation thereof. Google Patents. Available at:
-
Process for production of hydantoin derivatives. Google Patents. Available at:
-
Synthesis of hydantoin derivatives. ResearchGate. Available at: [Link]
-
The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]
-
Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. PubMed. Available at: [Link]
-
Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Solubility Enhancement for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and backed by established formulation strategies.
Introduction to the Challenge
This compound, with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol , is a molecule that, based on its structure, presents unique solubility characteristics.[1] The presence of a carboxylic acid group suggests that its solubility will be highly dependent on pH. While its calculated LogP of -1.035 indicates a degree of hydrophilicity, achieving desired concentrations in aqueous media for various experimental and therapeutic applications can still be a significant hurdle.[1]
This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The primary determinant of this compound's aqueous solubility is the pH of the solution. As a weak acid, its solubility is significantly influenced by the ionization state of its carboxylic acid group.[2][3][4] At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its less soluble, neutral (unionized) form. Conversely, at a pH above its pKa, it will be in its more soluble, ionized (salt) form.[3][5]
Q2: I'm observing low solubility in neutral water. Is this expected?
A2: Yes, this is an expected behavior for a weakly acidic compound. In neutral water (pH ~7), a significant portion of the compound may remain in its less soluble, unionized state, leading to limited solubility. To enhance solubility, you will likely need to adjust the pH of your aqueous solution.[3][5][6]
Q3: Can I use organic solvents to dissolve the compound?
A3: While organic solvents or cosolvents can be used, it's crucial to consider the downstream application.[7][8] For many biological and pharmaceutical applications, the use of organic solvents is restricted due to potential toxicity.[7] However, for analytical purposes or as part of a formulation strategy like solid dispersions, organic solvents can be very effective.[9][10]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a structured workflow for systematically improving the solubility of this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: pH Optimization
Principle of Causality: For a weak acid, increasing the pH of the aqueous medium above its pKa will drive the equilibrium towards the ionized, more soluble form. This is a fundamental application of the Henderson-Hasselbalch equation.[3]
Experimental Protocol:
-
Determine the pKa: If the pKa of this compound is unknown, it should be determined experimentally using techniques like potentiometric titration or UV-spectrophotometry.
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 6, 7.4, 8, 9).
-
Solubility Measurement:
-
Add an excess amount of the compound to a fixed volume of each buffer solution in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the pKa.
Troubleshooting:
-
Precipitation upon pH change: If you dissolve the compound at a high pH and then adjust the pH downwards, it may precipitate. This is expected if the pH drops below the pKa.
-
Buffer interference: Ensure that the chosen buffer components do not interact with or salt out your compound.
Strategy 2: Cosolvency
Principle of Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This can enhance the solubility of non-polar or weakly polar solutes by reducing the interfacial tension between the solute and the solvent.[7][8][11]
Commonly Used Cosolvents:
| Cosolvent | Typical Concentration Range (%) | Notes |
| Ethanol | 5 - 40 | Generally recognized as safe (GRAS) for many applications. |
| Propylene Glycol | 10 - 60 | A common solvent in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10 - 50 | Low toxicity and widely used. |
| Glycerin | 5 - 30 | Can increase viscosity significantly. |
Experimental Protocol:
-
Select a Cosolvent: Choose a cosolvent that is compatible with your intended application.
-
Prepare Cosolvent-Water Mixtures: Prepare a series of binary solvent systems with varying concentrations of the cosolvent in water (e.g., 10%, 20%, 30% v/v).
-
Measure Solubility: Follow the same solubility measurement procedure as described in the pH optimization section for each cosolvent mixture.
-
Data Analysis: Plot the solubility of the compound as a function of the cosolvent concentration.
Troubleshooting:
-
Toxicity concerns: Be mindful of the potential toxicity of the chosen cosolvent, especially for in vivo studies.[7]
-
Precipitation upon dilution: When a solution containing a cosolvent is diluted with water, the compound may precipitate out as the solvent polarity increases.
Strategy 3: Complexation with Cyclodextrins
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate non-polar or poorly water-soluble "guest" molecules within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly improves the apparent aqueous solubility of the guest molecule.[12][13][14]
Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble complex.
Experimental Protocol (Kneading Method):
-
Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility and lower toxicity.[14]
-
Molar Ratio Selection: Choose different molar ratios of the drug to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading Process:
-
Accurately weigh the drug and cyclodextrin.
-
Triturate the cyclodextrin with a small amount of water or a water-alcohol mixture to form a paste.
-
Gradually add the drug to the paste and continue kneading for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.
Troubleshooting:
-
Limited solubility enhancement: The extent of solubility improvement depends on the binding affinity between the drug and the cyclodextrin. A different type of cyclodextrin or a different preparation method (e.g., co-precipitation, freeze-drying) may yield better results.[13]
-
Stoichiometry: The optimal molar ratio for complexation may need to be determined experimentally.
Strategy 4: Solid Dispersions
Principle of Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[9][10][15] This can enhance solubility by several mechanisms, including reducing the drug's particle size to a molecular level, converting the drug to a more soluble amorphous state, and improving the wettability of the drug particles.[10][16]
Experimental Protocol (Solvent Evaporation Method):
-
Select a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).[15][16]
-
Solvent Selection: Find a common volatile solvent in which both the drug and the carrier are soluble.
-
Preparation:
-
Dissolve the drug and the carrier in the selected solvent in the desired weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).
-
Evaporate the solvent under vacuum at a controlled temperature. This can be done using a rotary evaporator.
-
The resulting solid mass is the solid dispersion.
-
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Troubleshooting:
-
Physical instability: The amorphous drug in the solid dispersion may recrystallize over time, reducing the solubility advantage. Proper selection of the carrier can help stabilize the amorphous form.
-
Carrier selection: The choice of carrier and the drug-to-carrier ratio are critical and need to be optimized for each specific drug.
Strategy 5: Prodrug Approach
For long-term drug development, a prodrug strategy can be considered. This involves chemically modifying the carboxylic acid group to a more soluble moiety that is cleaved in vivo to release the active parent drug.[17][18][19][20] For instance, creating an ester with a hydrophilic alcohol could improve solubility. This is an advanced strategy that requires significant medicinal chemistry expertise.
Summary of Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid group. | Simple, effective for ionizable drugs. | Only applicable if the application can tolerate the required pH; potential for precipitation. |
| Cosolvency | Reduction of solvent polarity. | Easy to prepare; can significantly increase solubility. | Potential toxicity; precipitation upon dilution.[7] |
| Complexation | Encapsulation in a cyclodextrin cavity. | Significant solubility enhancement; masks taste/odor. | Cost of cyclodextrins; requires specific host-guest compatibility. |
| Solid Dispersion | Amorphization and improved wettability. | Large increases in dissolution rate; suitable for solid dosage forms. | Physical stability challenges; requires specialized equipment. |
| Prodrug | Chemical modification to a more soluble form. | Can fundamentally alter physicochemical properties. | Requires chemical synthesis and extensive biological evaluation.[17][18] |
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can effectively overcome the solubility challenges associated with this compound and advance their research and development efforts.
References
-
SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
(2025, August 7). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Retrieved from [Link]
-
Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
(n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Retrieved from [Link]
-
YouTube. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility?. Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvency | PPTX [slideshare.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. scispace.com [scispace.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Welcome to the dedicated technical support guide for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS No. 150376-36-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound in an experimental setting. The following question-and-answer format directly addresses potential issues and provides practical, field-proven insights.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided herein is based on the chemical structure, data from similar compounds, and general laboratory safety principles. Always consult the SDS provided by your supplier for the most accurate and comprehensive safety information before handling this chemical.
Frequently Asked Questions (FAQs)
Chemical Properties and Identification
Q: What are the basic chemical properties of this compound?
A: The fundamental properties of this compound are summarized in the table below. Understanding these is the first step in proper handling and experimental design.
| Property | Value | Source |
| CAS Number | 150376-36-6 | [1][2] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| Synonyms | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |
Storage and Stability
Q: How should I store this compound upon receipt?
A: Proper storage is crucial to maintain the integrity of the compound. Upon receipt, store the compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly sealed to prevent moisture absorption and contamination.[3] While it may be shipped at room temperature, long-term storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.[1]
Q: What are the signs of degradation I should look for?
A: Any change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or clumping of the solid, may indicate degradation. If you observe any of these changes, it is advisable to use a fresh batch of the compound for your experiments to ensure reproducibility.
Q: What substances are incompatible with this compound?
A: Based on its chemical structure (a carboxylic acid and an imidazolidine ring), it is prudent to avoid strong oxidizing agents and strong bases. Carboxylic acids can react exothermically with bases, and the imidazolidine ring may be susceptible to cleavage under harsh oxidative or basic conditions.
Safe Handling and Personal Protective Equipment (PPE)
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area. If dust or aerosols are likely to be generated, use a certified respirator.
Q: What are the primary hazards associated with this compound?
A: While a specific hazard profile is not available, compounds with similar functional groups can be irritants. Assume the compound may cause skin, eye, and respiratory tract irritation. Avoid direct contact and inhalation of dust or aerosols. The fact that some suppliers charge a hazardous material fee suggests that it is classified as a dangerous good for transport.[1]
Q: What is the correct procedure for weighing and preparing solutions of this compound?
A: All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas) for weighing. When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
Troubleshooting Guides
Issue 1: Solubility Problems
Q: I am having trouble dissolving this compound in my desired solvent. What can I do?
A: Solubility issues can often be resolved by following a systematic approach. The presence of a carboxylic acid group suggests that its solubility will be pH-dependent.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting solubility.
Issue 2: Inconsistent Experimental Results
Q: My experimental results are not reproducible when using this compound. What could be the cause?
A: Inconsistent results can stem from compound instability or improper handling.
Troubleshooting Workflow for Reproducibility
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: General Procedure for Safe Handling and Solution Preparation
-
Preparation: Before handling, ensure you are in a designated area equipped with a chemical fume hood and an emergency eyewash station. Put on all required PPE (safety goggles, lab coat, nitrile gloves).
-
Weighing: Place a weigh boat on a calibrated analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of this compound solid to the weigh boat using a clean spatula.
-
Transfer: Carefully transfer the weighed solid into an appropriate vessel (e.g., a Falcon tube or glass vial).
-
Solubilization: Add the desired solvent to the vessel. If using a pH-adjusted buffer, ensure the buffer is at the correct pH before adding the compound.
-
Dissolution: Cap the vessel securely and vortex or sonicate until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage of Stock Solution: If the stock solution is not for immediate use, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound's light sensitivity is unknown.
References
Sources
Validation & Comparative
A Guide to the Comparative Purity Analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS No. 150376-36-6), a substituted hydantoin derivative, serves as a valuable building block in synthetic chemistry and drug discovery.[1][2] As with any specialized chemical entity, the integrity of experimental data and the success of downstream applications are fundamentally dependent on the purity of the starting material. Commercially available batches of this compound often state a purity of 95% or higher, underscoring the necessity for robust analytical methods to identify and quantify the remaining impurities.[1][3]
The analytical challenge lies in the molecule's inherent polarity, conferred by the carboxylic acid moiety and the hydantoin ring, and the potential for structurally similar impurities. These can include starting materials, byproducts from synthesis such as isomers, or subsequent degradation products.[4] This guide provides an in-depth comparison of the two most relevant analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the performance of each technique, providing researchers with a comprehensive framework for selecting the appropriate method for their specific needs.
Chapter 1: Foundational Analytical Principles
The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile organic molecule with a molecular weight of 172.14 g/mol .[1] Its carboxylic acid group (pKa ≈ 3-4) makes it ionizable, a critical factor in chromatographic method development. The hydantoin core contains amide bonds, which serve as weak chromophores for UV detection.
A robust purity assessment strategy relies on orthogonality , the principle of using two or more analytical methods that separate compounds based on different chemical or physical properties. This approach provides a more comprehensive purity profile, as impurities that might co-elute in one system are likely to be resolved in another. This guide focuses on Reversed-Phase HPLC (separation based on polarity) and GC (separation based on volatility and polarity) as orthogonal techniques.
The general workflow for a comprehensive purity analysis is a systematic process designed to ensure data integrity and reliability.
Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Primary Method
Causality of Method Choice: For a polar, non-volatile, and UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the primary method of choice. Its high resolving power, sensitivity, and direct applicability without sample derivatization make it ideal for routine quality control and impurity profiling. The "reversed-phase" mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is perfectly suited to retain and separate polar analytes.
Detailed Experimental Protocol: RP-HPLC with UV Detection
This protocol is a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: This is a general-purpose column that provides excellent retention and resolution for a wide range of polar to moderately nonpolar compounds.
-
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Rationale: The acid suppresses the ionization of the analyte's carboxylic acid group. In its neutral form, the molecule is more retained on the C18 stationary phase, leading to sharper peaks and more reproducible retention times.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: A common organic modifier with good UV transparency and elution strength.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Rationale: A gradient is essential for separating impurities that may have a wide range of polarities. The initial high aqueous content ensures retention of the main peak, while the increasing organic strength elutes more nonpolar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution six times. The results must meet the following criteria:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Rationale: These tests confirm the precision of the injection and the quality of the chromatography, ensuring the trustworthiness of the subsequent sample data.
-
-
-
Data Analysis:
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Chapter 3: Gas Chromatography (GC) - A Comparative Orthogonal Method
Causality of Method Choice: Direct GC analysis of this compound is not feasible due to its low volatility and thermal lability, primarily because of the free carboxylic acid group. However, as an orthogonal technique, GC coupled with Mass Spectrometry (GC-MS) becomes exceptionally powerful after a crucial step: derivatization . This chemical modification converts the non-volatile analyte into a volatile derivative suitable for GC analysis.[7] This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
The Derivatization Imperative: Esterification
The most common derivatization strategy for carboxylic acids is esterification, which replaces the acidic proton with an alkyl group, neutralizing its polarity and increasing its volatility.
Detailed Experimental Protocol: GC-MS following Methyl Esterification
-
Instrumentation:
-
A GC system equipped with a split/splitless injector, a suitable capillary column, and a Mass Spectrometric (MS) detector.
-
-
Derivatization Procedure:
-
To ~1 mg of the sample in a vial, add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the derivatized analyte, to a new autosampler vial for analysis.
-
Rationale: This well-established procedure efficiently converts the carboxylic acid to its methyl ester. The liquid-liquid extraction into hexane isolates the less polar derivative from the reaction mixture.
-
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This is a robust, low-to-mid polarity column suitable for a wide range of derivatized compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The temperature program separates compounds based on their boiling points, starting low to resolve volatile impurities and ramping up to elute the derivatized main compound.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Rationale: EI provides reproducible fragmentation patterns that can be compared to mass spectral libraries (like NIST) for definitive impurity identification.
-
-
Chapter 4: Head-to-Head Method Comparison
The choice between HPLC and GC-MS is not about which is "better," but which is "fitter for the purpose." HPLC excels at routine purity determination, while GC-MS is a superior tool for identifying specific types of impurities.
Table 1: Performance Comparison of HPLC and GC-MS
| Parameter | RP-HPLC with UV Detection | GC-MS with Derivatization |
| Selectivity | Excellent for polar, non-volatile impurities (e.g., isomers, hydrolysis products). | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, starting material byproducts). |
| Sensitivity (LOD/LOQ) | Generally in the low ng range. | Can be in the pg range, especially in SIM mode. |
| Sample Preparation | Simple dissolution. | Complex, multi-step derivatization required.[7] |
| Run Time | Moderate (~35 minutes per sample). | Moderate (~30 minutes per sample, plus derivatization time). |
| Impurity Identification | Tentative, based on retention time and UV spectra. Confirmation requires LC-MS. | Definitive, based on mass spectral fragmentation patterns and library matching. |
| Cost & Complexity | Lower cost, widely available, and easier to operate. | Higher initial cost, more complex operation and maintenance. |
The following decision tree illustrates the logical process for selecting the appropriate analytical method based on the analytical goal.
Chapter 5: Comparison with an Alternative Compound: Hydantoin-5-acetic acid
To highlight the impact of subtle structural changes on analytical strategy, we can compare our target compound with Hydantoin-5-acetic acid . The key difference is the absence of the N-methyl group on the hydantoin ring.
Analytical Implications: The N-H proton in Hydantoin-5-acetic acid is weakly acidic and can participate in hydrogen bonding, which may slightly alter its retention behavior in RP-HPLC. More significantly, for GC analysis, this N-H group is susceptible to derivatization (e.g., silylation), meaning a more complex derivatized product (e.g., a di-silylated or esterified-silylated molecule) would be formed. This necessitates a different derivatization strategy and GC method compared to our N-methylated target compound, which only requires esterification of the carboxylic acid.
Table 2: Comparative Analytical Considerations
| Feature | This compound | Hydantoin-5-acetic acid (Alternative) |
| Structure | N-methylated hydantoin ring. | Unsubstituted (N-H) hydantoin ring. |
| Polarity | Slightly less polar due to the methyl group. | Slightly more polar due to the N-H group. |
| HPLC Method | RP-HPLC method is directly applicable. | RP-HPLC method is applicable, but retention time may be shorter. |
| GC Derivatization | Single site: Carboxylic acid requires esterification. | Multiple sites: Carboxylic acid and N-H group require derivatization (e.g., esterification + silylation). |
| Potential Impurities | N-methylated starting materials (e.g., Sarcosine). | Unmethylated starting materials (e.g., Glycine). |
Conclusion
The purity analysis of this compound is most effectively and routinely accomplished using a validated RP-HPLC method. This technique provides reliable quantification of the main component and separation of polar, non-volatile impurities. For a more comprehensive understanding of the impurity profile, particularly for identifying volatile or unknown substances, GC-MS with prior derivatization serves as an excellent orthogonal method. The ultimate gold standard for a full characterization of an unknown impurity involves its isolation, typically by preparative HPLC, followed by structural elucidation using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the capabilities and rationales of each technique, researchers can confidently select the appropriate tools to ensure the quality and integrity of their work.
References
-
ResearchGate. Hydantoin and Its Derivatives | Request PDF. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Hydantoin and Its Derivatives. [Link]
-
ResearchGate. Novel hydantoin derivatives: Synthesis and biological activity evaluation. [Link]
-
ASET. Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]
-
ResearchGate. Evaluation of a gas chromatography/mass spectrometry method for the quantification of carboxymethyllysine in food samples | Request PDF. [Link]
-
PubChem. This compound. [Link]
-
Asian Journal of Advanced Basic Sciences. Synthesis, Characterization and Biological Study of Hydantoin Derivatives. [Link]
-
R Discovery. Evaluation of a gas chromatography/mass spectrometry method for the quantification of carboxymethyllysine in food samples. [Link]
-
PubChem. 2-[(2R)-2-(aminomethyl)-2-hydroxy-4,5-dioxoimidazolidin-1-yl]acetic acid. [Link]
-
ResearchGate. Determination of N-carboxymethyllysine by a reversed-phase high-performance liquid chromatography method. [Link]
-
Amazon S3. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. [Link]
-
National Institutes of Health. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]
-
MDPI. Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. [Link]
-
Journal of Applied Pharmaceutical Science. Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis JF Gmel. [Link]
-
National Institutes of Health. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]
-
Impact Factor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
-
National Institutes of Health. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. [Link]
-
Inveniolife. List of Impurities - JAN-2021. [Link]
-
Pharmaffiliates. Enzalutamide-impurities. [Link]
-
ResearchGate. (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
-
MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Developing and Validating a Robust HPLC Method for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction: The Analytical Challenge
In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. The subject of this guide, 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, is a substituted hydantoin. The hydantoin moiety is a core structure in various pharmacologically active molecules.[1][2] Whether this compound is a synthetic intermediate, a related substance, or a potential degradant, a validated analytical method is not just a regulatory expectation but a cornerstone of product quality and safety.[3]
This guide provides a comprehensive walkthrough for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, grounding our protocol in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] Our goal is to establish a method that is not only fit for its intended purpose but is also robust, reliable, and scientifically sound.
Method Development: A Logic-Driven Approach
The molecular structure of this compound (C₆H₈N₂O₄, MW: 172.14) dictates our analytical strategy.[6][7] Key features include the polar hydantoin ring and a carboxylic acid group, which suggests a LogP value indicating hydrophilicity.[6] The presence of carbonyl groups within the ring system provides a chromophore suitable for UV detection.
Selecting the Chromatographic Mode and Stationary Phase
Given the analyte's polarity, two primary HPLC modes come to mind: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase (RP) HPLC: This is the workhorse of the pharmaceutical industry. For polar analytes, retention on traditional C18 columns can be challenging. However, modern polar-embedded or "aqua" type C18 columns are designed for stable use in highly aqueous mobile phases, providing sufficient retention for such compounds. The key advantage is the robustness and widespread availability of these columns.
-
HILIC: This mode uses a polar stationary phase (like aminopropyl or silica) with a high organic content mobile phase. It is an excellent choice for highly polar compounds that are unretained in RP-HPLC, such as the related hydantoin derivative, allantoin.[8][9] While powerful, HILIC methods can require longer column equilibration times and may be more sensitive to the water content in the sample diluent.
Decision: We will develop a Reversed-Phase HPLC method . Its ubiquity, robustness, and the availability of suitable columns make it the most practical choice for a routine quality control environment. We will address the polarity challenge through careful selection of the column and mobile phase.
Optimizing the Mobile Phase and Detection
The carboxylic acid moiety (pKa ≈ 4-5) can cause peak tailing on silica-based columns due to interaction with residual silanols. To ensure a sharp, symmetrical peak, we must control the mobile phase pH.
-
Mobile Phase: A simple, effective mobile phase consists of an acidified aqueous component and an organic modifier.
-
Aqueous Component: 0.1% Acetic Acid or Formic Acid in water. This low pH (around 2.5-3.0) will suppress the ionization of the carboxylic acid, rendering the molecule less polar and improving retention while ensuring excellent peak shape.[10]
-
Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and lower UV cutoff, providing better sensitivity and lower backpressure.
-
-
Detection: The analyte lacks a strong chromophore in the higher UV range. Therefore, a lower wavelength, such as 210 nm , is selected to maximize sensitivity, a common practice for compounds with carbonyl groups.[9][11]
The Validated Method: Experimental Protocol
This section details the optimized chromatographic conditions and the validation protocol, designed in accordance with ICH Q2(R2) guidelines.[5]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A robust column chemistry stable across a wide pH range and suitable for highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Suppresses ionization of the analyte's carboxylic acid group to improve peak shape and retention.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Isocratic: 85% A / 15% B | Simple, robust, and ensures good run-to-run reproducibility. The ratio is optimized for ideal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 210 nm | Provides high sensitivity for the hydantoin ring structure.[11] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and potential column overload. |
| Run Time | 10 minutes | Allows for elution of the main peak and any potential early-eluting impurities. |
| Diluent | Mobile Phase | Ensures sample compatibility with the mobile phase, preventing peak distortion. |
Method Validation Protocol
The following validation parameters must be assessed to prove the method is fit for its intended purpose, which we define here as a quantitative assay and impurity determination.[4][12]
Caption: Interrelation of ICH Q2(R2) validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Five replicate injections of a standard solution. | Tailing Factor ≤ 2.0; %RSD of peak area < 2.0%; Theoretical Plates > 2000. [13] |
| Specificity | Analyze blank (diluent), placebo, and spiked placebo samples. Perform stress testing (acid, base, peroxide, heat, light) to ensure no co-elution with degradants. | Peak is free from interference from blank and placebo. Peak purity passes for stressed samples. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% - 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is linear, accurate, and precise. | Typically 80% - 120% of the test concentration for an assay. [3] |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. [12] |
| Precision (Repeatability) | Six determinations at 100% of the test concentration on the same day. | %RSD (Relative Standard Deviation) ≤ 2.0%. [4] |
| Precision (Intermediate) | Repeat the precision study by a different analyst on a different day or with a different instrument. | Overall %RSD for all determinations ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1. | %RSD for precision at the LOQ level should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. Often determined by a signal-to-noise ratio of 3:1. | Visual evaluation or S/N ratio is sufficient. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on system suitability and results. | System suitability criteria are met, and results remain consistent under varied conditions. |
Comparison with Alternative Analytical Techniques
While the proposed RP-HPLC method is robust and practical, it is essential to understand its performance in the context of other available technologies.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Validated RP-HPLC (Proposed) | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. | Robust & Reliable: Industry-standard, excellent reproducibility. Cost-Effective: Lower operational and capital costs. | Moderate Sensitivity: May not be suitable for trace-level impurity analysis without optimization. |
| Hydrophilic Interaction LC (HILIC) | Partitioning of the polar analyte between a polar stationary phase and a semi-aqueous mobile phase. [8] | Superior Retention: Excellent for highly polar compounds that are poorly retained in RP-HPLC. MS-Compatible: High organic mobile phases are ideal for ESI-MS. | Equilibration Time: Can require longer times to achieve stable baselines. Matrix Effects: Can be more sensitive to sample diluent composition. |
| LC-Mass Spectrometry (LC-MS) | HPLC separation coupled with a mass spectrometer for detection, providing mass-to-charge ratio information. [14][15] | High Specificity: Unambiguous peak identification based on mass. High Sensitivity: Can detect impurities at much lower levels than UV. Structural Info: Can aid in identifying unknown degradants. | High Cost & Complexity: Requires specialized equipment and expertise. Quantitation Challenges: Can be subject to ion suppression/enhancement. |
| Ultra-Performance LC (UPLC) | Uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations. [11] | Speed & Resolution: Significantly shorter run times (1-3 minutes) and sharper peaks. Reduced Solvent Use: Lower flow rates reduce waste. | System Requirements: Requires specialized UPLC systems capable of handling high backpressures. |
Conclusion
We have outlined a comprehensive, scientifically-grounded strategy for the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The proposed method, utilizing a modern C18 column with an acidified water/acetonitrile mobile phase and UV detection at 210 nm, provides a robust, reliable, and cost-effective solution for routine quality control.
The validation protocol is rigorously designed based on ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose. [5]While alternative techniques like HILIC and LC-MS offer specific advantages in retention for polar compounds or enhanced sensitivity, the proposed RP-HPLC method represents the optimal balance of performance, practicality, and regulatory compliance for most pharmaceutical applications. This guide serves as a template for researchers to develop and validate high-quality analytical methods, ensuring the integrity and safety of pharmaceutical products.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Beaconpoint Labs. (2024). Creatine Supplements and Third Party Testing: Ensuring Safety and Quality. Available at: [Link]
-
Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Available at: [Link]
-
Brutti, B., et al. (2010). Levels of creatine, organic contaminants and heavy metals in creatine dietary supplements. Food Chemistry. Available at: [Link]
-
Creighton University. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. Available at: [Link]
-
ResearchGate. (2014). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Available at: [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Brown, T., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
-
PubMed Central (PMC). (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Available at: [Link]
-
Biological and Environmental Professions Laboratory Services. (2023). Analytical Method Development and Validation of Enzalutamide in Bulk Drug by Using RP-HPLC. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Enzalutamide in Enzalutamide Capsule. Available at: [Link]
-
NeuroQuantology. (2022). Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa. Available at: [Link]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bepls.com [bepls.com]
- 11. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. beaconpointlabs.com [beaconpointlabs.com]
- 15. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting the NMR Spectra of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid." Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a nuanced interpretation grounded in the principles of chemical structure and magnetic resonance. We will explore the predicted ¹H and ¹³C NMR spectra, explain the rationale behind the chemical shifts and coupling patterns, and compare the utility of NMR with other common analytical techniques for the characterization of such heterocyclic compounds.
The Structural Significance of this compound
This compound belongs to the hydantoin class of compounds. The hydantoin ring is a core structure in several pharmaceuticals, making the precise characterization of its derivatives crucial for drug discovery and development. NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and connectivity of such molecules in solution, providing critical information for confirming synthesis, assessing purity, and understanding molecular conformation.
Predicted ¹H and ¹³C NMR Spectral Analysis
The interpretation of an NMR spectrum is a process of decoding the electronic environment of each nucleus. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra. These predictions are informed by established chemical shift ranges for similar functional groups and data from closely related molecules, such as 1-methylhydantoin.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to exhibit four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | H-e (-COOH) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water in the solvent. Its chemical shift is highly dependent on concentration and solvent.[1] |
| ~4.10 | Singlet | 2H | H-d (-N-CH₂-COOH) | These methylene protons are adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| ~3.95 | Singlet | 2H | H-b (-N-CH₂-C=O) | These methylene protons within the imidazolidinedione ring are adjacent to two nitrogen atoms and a carbonyl group. Their chemical environment is similar to that of the N-CH₂-COOH protons, but substitution at the N1 position influences their precise shift. |
| ~2.90 | Singlet | 3H | H-a (-N-CH₃) | The methyl protons are attached to a nitrogen atom, which is less electronegative than oxygen, placing this signal in the upfield region. The absence of adjacent protons results in a singlet. This prediction is strongly supported by the reported chemical shift of the N-methyl group in 1-methylhydantoin.[2] |
Molecular Structure and Proton Assignments
Caption: Molecular structure with proton labeling.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | C-f (-COOH) | The carboxylic acid carbonyl carbon is significantly deshielded and appears in the downfield region, characteristic of this functional group.[1] |
| ~170.5 | C-c (C4=O) | The carbonyl carbon at position 4 of the hydantoin ring is in a chemical environment similar to an amide carbonyl. |
| ~157.0 | C-e (C2=O) | The carbonyl carbon at position 2 is flanked by two nitrogen atoms, resulting in a slightly more shielded environment compared to the C4 carbonyl. |
| ~49.0 | C-b (-N-CH₂-C=O) | This methylene carbon within the ring is attached to two nitrogen atoms, causing a downfield shift. |
| ~45.0 | C-d (-N-CH₂-COOH) | The methylene carbon of the acetic acid moiety is deshielded by the adjacent nitrogen and the carboxylic acid group. |
| ~25.0 | C-a (-N-CH₃) | The methyl carbon attached to the nitrogen is found in the upfield region, typical for sp³ hybridized carbons bonded to nitrogen. |
Experimental Protocol for NMR Analysis
Achieving high-quality NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of "this compound".
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar molecules and will allow for the observation of the exchangeable carboxylic acid proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Use a 500 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to approximately 220 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.
-
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Comparative Analysis with Alternative Techniques
While NMR spectroscopy provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information in solution. | Unambiguously determines the complete molecular structure. | Relatively low sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula (C₆H₈N₂O₄). Fragmentation can provide structural clues.[2] | Does not provide information on the connectivity of isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of C=O (carbonyls), C-N, and O-H (carboxylic acid) bonds through characteristic vibrational frequencies. | Provides limited information on the overall molecular skeleton and connectivity. |
Decision-Making for Structural Analysis
Sources
A Comparative Guide to Imidazolidine Derivatives: Analyzing the 2,5-Dioxo Scaffold from Bench to Clinic
This guide provides a comparative analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid and other key imidazolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of this versatile heterocyclic scaffold. We will contrast the titular compound with clinically established drugs and endogenous molecules to provide a comprehensive overview of the therapeutic potential and design considerations for this chemical class.
Introduction: The Imidazolidine Scaffold in Medicinal Chemistry
The imidazolidine ring, a saturated five-membered heterocycle containing two nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1][2] Its derivatives, particularly the imidazolidine-2,4-diones (hydantoins) and imidazolidine-2,5-diones, are considered "privileged scaffolds" in drug discovery.[3] This status is owed to their synthetic accessibility and their ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[3]
This guide will focus on the imidazolidine-2,5-dione and the closely related -2,4-dione core, examining four key examples to illustrate the chemical and biological diversity of this family:
-
This compound: A representative research chemical, providing a baseline for exploring novel derivatives.
-
Phenytoin: A cornerstone antiepileptic drug, exemplifying the therapeutic success of the hydantoin scaffold.[4][5]
-
Ethotoin: A less potent but less toxic analog of Phenytoin, highlighting the impact of subtle structural modifications.[6][7]
-
Creatinine: An endogenous metabolite derived from creatine, demonstrating the presence of the imidazolidinone core in natural biological systems.[8]
We will dissect these molecules through the lens of their physicochemical properties, synthesis, biological mechanisms, and the experimental data that defines their performance.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) govern absorption, distribution, metabolism, and excretion (ADME).
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |
| This compound | This compound | C₆H₈N₂O₄ | 172.14[9] | -1.035[9] | 77.92[9] |
| Phenytoin | 5,5-Diphenylimidazolidine-2,4-dione | C₁₅H₁₂N₂O₂ | 252.27 | 2.47 | 58.44 |
| Ethotoin | 3-Ethyl-5-phenylimidazolidine-2,4-dione | C₁₁H₁₂N₂O₂ | 204.23[6] | 1.30 | 49.32 |
| Creatinine | 2-Amino-1-methyl-1,5-dihydro-4H-imidazol-4-one | C₄H₇N₃O | 113.12[8] | -1.8[8] | 58.7[8] |
Analysis of Properties:
-
This compound and Creatinine exhibit low molecular weights and negative LogP values, indicating high hydrophilicity. This suggests they are likely to be water-soluble but may have poor passive diffusion across biological membranes like the blood-brain barrier.
-
In contrast, Phenytoin and Ethotoin have higher LogP values, indicating greater lipophilicity, which is crucial for their penetration into the central nervous system (CNS) to exert their anticonvulsant effects.[4][6]
-
The TPSA values are relatively similar across the synthetic compounds, suggesting comparable polar interactions.
Synthesis Strategies: Building the Imidazolidine Core
The synthesis of imidazolidine-diones is well-established, offering robust routes to a wide array of derivatives.
A. Bucherer-Bergs Reaction for Hydantoins (Phenytoin & Ethotoin): The classical and most versatile method for synthesizing 5,5-disubstituted hydantoins like Phenytoin is the Bucherer-Bergs reaction.[10] This one-pot, multicomponent reaction provides an efficient pathway to the core scaffold.
-
Mechanism: The reaction involves the condensation of a ketone (e.g., benzophenone for Phenytoin), an alkali cyanide (e.g., KCN), and ammonium carbonate. The process proceeds through an aminonitrile intermediate, which then cyclizes upon heating to form the hydantoin ring.
B. Synthesis of N-Substituted Imidazolidinediones: For N-substituted compounds like this compound, a common approach involves building the molecule from a substituted amino acid or by alkylating a pre-formed imidazolidine ring.
-
Example Pathway: One could envision a synthesis starting from N-methylglycine, which is then reacted with an activated species like N-(chloroacetyl)glycine ethyl ester, followed by cyclization to form the 2,5-dioxoimidazolidine ring.
C. Biosynthesis of Creatinine: Creatinine is formed non-enzymatically in the body from creatine and phosphocreatine.[8] This intramolecular cyclization results in the formation of the imidazolidinone ring with the elimination of water.[8]
Mechanism of Action and Biological Activity
The biological effects of imidazolidine derivatives are highly dependent on the substituents attached to the core ring.
Anticonvulsant Activity: Phenytoin and Ethotoin
The primary mechanism of action for Phenytoin and its analogue Ethotoin is the modulation of voltage-gated sodium channels in neurons.[4][11]
-
Channel State Modulation: These drugs exhibit a use-dependent and voltage-dependent blockade of sodium channels. They preferentially bind to the inactive state of the channel, stabilizing it and prolonging the refractory period during which the neuron cannot fire another action potential.[4][11]
-
Inhibition of Repetitive Firing: By slowing the recovery of sodium channels from the inactive state, Phenytoin and Ethotoin prevent the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[4] This action limits the spread of seizure discharges from the epileptic focus to surrounding areas of the cortex.
Caption: Mechanism of action for Phenytoin and Ethotoin on voltage-gated sodium channels.
Metabolic Role: Creatinine
Creatinine serves a different biological purpose. As the end product of creatine metabolism, its primary relevance is diagnostic.[8] It is cleared from the blood by the kidneys, and its concentration in serum is a stable and reliable indicator of renal function.[8]
Hypothesized Activity of this compound
Given the lack of extensive biological data for this specific molecule, its activity can be hypothesized based on its structure. The hydrophilic acetic acid moiety makes significant CNS penetration less likely compared to Phenytoin. Its structure does not immediately suggest a direct interaction with sodium channels in the same manner as the 5,5-diaryl hydantoins. However, the imidazolidine-dione core is a versatile pharmacophore, and derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][12][13] Further screening would be required to determine its biological profile.
Comparative Experimental Data
Objective comparison requires robust experimental data. While data for this compound is not publicly available, we can compare the established profiles of Phenytoin and Ethotoin.
| Parameter | Phenytoin | Ethotoin | Rationale / Assay |
| Anticonvulsant Efficacy (ED₅₀) | ~9.5 mg/kg (mouse, MES test) | ~40-60 mg/kg (mouse, MES test) | The Maximal Electroshock (MES) test is a standard preclinical model for generalized tonic-clonic seizures. |
| Neurotoxicity (TD₅₀) | ~45 mg/kg (mouse, rotarod test) | ~250-300 mg/kg (mouse, rotarod test) | The rotarod test assesses motor coordination, and impairment is a key indicator of CNS side effects. |
| Protective Index (TD₅₀/ED₅₀) | ~4.7 | ~5.0-6.25 | A higher protective index indicates a better separation between therapeutic efficacy and toxicity. |
| Primary Side Effects | Ataxia, nystagmus, gingival hyperplasia, hirsutism[4] | Dizziness, rash, gastrointestinal issues[7] | Clinical and preclinical toxicology studies. |
Interpretation of Data:
-
Phenytoin is significantly more potent than Ethotoin, requiring a much lower dose to achieve an anticonvulsant effect.
-
However, Ethotoin is considerably less neurotoxic.[6]
-
The protective indices are comparable, but the differing side effect profiles are a key differentiator. Ethotoin may be used when a patient cannot tolerate the side effects of Phenytoin, such as gum hyperplasia.[6]
Experimental Protocols: Assessing Sodium Channel Blockade
To provide a framework for evaluating novel derivatives like this compound, a detailed protocol for a foundational in vitro assay is presented below. This protocol is essential for determining if a compound shares the anticonvulsant mechanism of Phenytoin.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Naᵥ1.2 Channel Blockade
Objective: To measure the inhibitory effect of a test compound on human Naᵥ1.2 channels expressed in a mammalian cell line (e.g., HEK-293) and determine its state-dependence.
Caption: Workflow for patch-clamp electrophysiology to assess Naᵥ channel blockade.
Methodology:
-
Cell Preparation:
-
HEK-293 cells stably expressing the human Naᵥ1.2 channel are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are passaged onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a borosilicate glass micropipette (resistance 2-4 MΩ) filled with the internal solution, form a giga-ohm seal with a single, isolated cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
-
Voltage Protocols & Data Acquisition:
-
Tonic Block: From the holding potential of -100 mV, apply a 20 ms depolarizing step to 0 mV every 15 seconds (0.067 Hz). This measures the effect on channels activated from the resting state.
-
Use-Dependent Block: From the holding potential, apply a train of 50 pulses (20 ms duration to 0 mV) at a high frequency (e.g., 10 Hz). This measures the cumulative block that occurs during rapid firing, indicating preferential binding to the open or inactive states.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the test compound for 3-5 minutes until a steady-state effect is observed.
-
Repeat the voltage protocols in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward Na⁺ current for each pulse.
-
Tonic Block (%): (1 - (I_compound / I_baseline)) * 100
-
Use-Dependent Block (%): Compare the inhibition of the first pulse to the inhibition of the last pulse in the 10 Hz train. A greater inhibition of the last pulse indicates use-dependence.
-
Generate concentration-response curves and fit with the Hill equation to determine the IC₅₀ value.
-
Trustworthiness and Self-Validation: This protocol includes internal controls. The baseline recording before drug application serves as the cell's own control. A positive control (e.g., 10 µM Phenytoin) should be run in parallel to validate the assay's sensitivity and performance. A vehicle control (0.1% DMSO) must also be run to ensure the solvent has no effect.
Structure-Activity Relationship (SAR) Insights
Comparing the structures of Phenytoin and Ethotoin provides valuable SAR insights into the hydantoin class of anticonvulsants.
Caption: Structural comparison of Phenytoin and Ethotoin.
-
C5 Position: The presence of two aromatic rings at the C5 position, as in Phenytoin, is strongly correlated with high anticonvulsant potency. Replacing one phenyl group with a hydrogen (as in the parent 5-phenylhydantoin) significantly reduces activity. Ethotoin, with only one phenyl group at C5, is consequently less potent.[6]
-
N3 Position: Alkylation at the N3 position, such as the ethyl group in Ethotoin, generally reduces potency but can favorably alter the toxicity profile.[6][14] This position is a key site for metabolic transformations.
-
N1 Position: The N1 position is also critical. For many hydantoins, a free N1-H is important for activity, as it can act as a hydrogen bond donor.
These established SAR principles suggest that the N1-acetic acid and N3-methyl substitutions on This compound would likely preclude it from acting as a classical Phenytoin-like anticonvulsant. However, these very modifications could open the door to novel biological activities by targeting different proteins.
Conclusion and Future Directions
The imidazolidine-dione scaffold is a remarkable example of a privileged structure in medicinal chemistry. By comparing the well-characterized anticonvulsants Phenytoin and Ethotoin with the endogenous metabolite Creatinine and the research compound This compound , we can appreciate the profound impact of substitution patterns on biological activity.
-
Established Derivatives: Phenytoin and Ethotoin demonstrate a clear mechanism involving the blockade of voltage-gated sodium channels, with a well-understood structure-activity relationship centered on C5 and N3 substitutions. Their clinical utility is a testament to the scaffold's effectiveness.
-
Novel Derivatives: The lack of data on this compound highlights an opportunity. While its hydrophilic nature and substitution pattern make it an unlikely candidate for traditional anticonvulsant activity, it represents a template for exploring other therapeutic areas. The imidazolidine core has been successfully leveraged to develop anticancer, antimicrobial, and anti-inflammatory agents.[10][12][15]
Future research should involve subjecting novel derivatives like this compound to broad pharmacological screening. The experimental protocols outlined in this guide provide a starting point for mechanistic studies, which are crucial for rationally designing the next generation of drugs based on this versatile and enduring scaffold.
References
-
E, R., & K, H. (Year). Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria. PMC. [Link]
-
PubChem. (n.d.). Ethotoin. PubChem. [Link]
-
Wikipedia. (n.d.). Phenytoin. Wikipedia. [Link]
-
Stähle, H., & Pöch, G. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry. [Link]
-
Remix education. (2023). Phenytoin: Structure , Synthesis , SAR , Mechanism , Uses. Remix education. [Link]
-
PubChem. (n.d.). creatinine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenytoin. Bookshelf. [Link]
-
Timmermans, P. B. M. W. M., et al. (Year). Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structure of tested derivatives of imidazolidine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF. [Link]
-
SlideShare. (n.d.). syhtesis-of-phynetoin-students.pdf. SlideShare. [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Ethotoin. Wikipedia. [Link]
-
Husain, A., et al. (Year). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]
-
PharmaCompass.com. (n.d.). Ethotoin. Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Iraqi Journal of Science. (2023). Synthesis and Identification of New Azolidine-4-one Derived from Creatinine and Study their Anticancer and Antioxidant Effects. Iraqi Journal of Science. [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (Year). Journal Name. [Link]
-
Taylor & Francis Online. (2021). Comparative study of oxazolidine and imidazolidine compounds as inhibitors of SAE 1020 steel corrosion in aqueous HCl solution. Taylor & Francis Online. [Link]
-
da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anticancer Agents in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (Year). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Taylor & Francis Online. [Link]
-
Taylor & Francis. (n.d.). Imidazolidine – Knowledge and References. Taylor & Francis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2023). Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Organic & Biomolecular Chemistry. [Link]
-
de Oliveira, R. B., et al. (Year). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. PubMed Central. [Link]
-
Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
MDPI. (Year). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
Connect Journals. (2021). SYNTHESIS AND CHARACTERIZATION OF 1,2,3-TRIAZOLINE FROM CREATININE AND STUDY OF THEIR BIOLOGICAL ACTIVITY. Connect Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin - Wikipedia [en.wikipedia.org]
- 5. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethotoin - Wikipedia [en.wikipedia.org]
- 8. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 12. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. CAS 86-35-1: Ethotoin | CymitQuimica [cymitquimica.com]
- 15. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analogs of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the hydantoin scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparative analysis of structural analogs of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a representative member of the N-1 substituted hydantoin class. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a critical resource for researchers and professionals engaged in the discovery and optimization of novel hydantoin-based therapeutics.
The Core Moiety: this compound
This compound features a hydantoin ring, which is an imidazolidine-2,4-dione structure. Key structural features include a methyl group at the N-3 position and an acetic acid substituent at the N-1 position. The inherent polarity of the acetic acid group, combined with the overall compact nature of the molecule, suggests potential roles in interacting with biological targets where aqueous solubility and specific hydrogen bonding are critical. While direct and extensive biological data for this specific molecule is not widespread in publicly accessible literature, the known activities of related hydantoin derivatives provide a strong basis for predicting its potential therapeutic applications and for designing informative comparative studies.
Structural Analog Comparison: A Focus on Key Modification Points
The biological activity of hydantoin derivatives can be significantly modulated by substitutions at the N-1, N-3, and C-5 positions of the hydantoin ring.[4] This section explores the impact of structural modifications at these key positions, drawing insights from the broader class of hydantoin analogs to infer the potential effects on the activity of our core molecule.
Analogs with Modifications at the N-1 Position
The N-1 position, bearing the acetic acid group in our parent compound, is a critical determinant of its physicochemical properties and target interactions.
-
Analog A1: Esterification of the Acetic Acid Moiety (e.g., Methyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate) : Esterification neutralizes the negative charge of the carboxylate, increasing lipophilicity. This change can enhance cell membrane permeability, potentially leading to improved intracellular target engagement. However, it may also alter the binding mode if the carboxylate group is involved in a critical ionic interaction with the target protein.
-
Analog A2: Amidation of the Acetic Acid Moiety (e.g., 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetamide) : Similar to esterification, amidation removes the acidic proton and introduces a hydrogen bond donor and acceptor. This can lead to different binding interactions and solubility profiles compared to the parent carboxylic acid.
-
Analog A3: Chain Extension or Variation of the N-1 Substituent (e.g., 3-(3-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid) : Altering the length and flexibility of the N-1 side chain can impact how the molecule positions itself within a binding pocket, potentially improving or diminishing its activity.
Analogs with Modifications at the N-3 Position
The methyl group at the N-3 position also presents an opportunity for structural variation.
-
Analog B1: Variation of the N-3 Alkyl Group (e.g., 2-(3-Ethyl-2,5-dioxoimidazolidin-1-yl)acetic acid) : Increasing the size of the alkyl group can enhance lipophilicity and van der Waals interactions with the target. Studies on other hydantoins have shown that the nature of the N-3 substituent can influence anticonvulsant activity.[5]
-
Analog B2: Introduction of Aromatic Substituents at N-3 (e.g., 2-(3-Phenyl-2,5-dioxoimidazolidin-1-yl)acetic acid) : The introduction of an aromatic ring can lead to new π-π stacking or hydrophobic interactions, which can be particularly important for activities like anticancer efficacy.
Analogs with Modifications at the C-5 Position
The C-5 position of the hydantoin ring is a well-established site for modification to influence a wide range of biological activities.
-
Analog C1: Introduction of Alkyl or Cycloalkyl Groups at C-5 (e.g., 2-(5,5-Dimethyl-3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid) : The presence of alkyl or spiro-cycloalkyl groups at the C-5 position has been associated with potent anticonvulsant activity in several hydantoin series.[5]
-
Analog C2: Introduction of Aromatic Groups at C-5 (e.g., 2-(3-Methyl-5,5-diphenyl-2,5-dioxoimidazolidin-1-yl)acetic acid - a derivative of Phenytoin) : The presence of one or two phenyl groups at the C-5 position is a hallmark of many clinically used anticonvulsant drugs, such as Phenytoin.[6][7] This structural feature is critical for their mechanism of action, which often involves the modulation of voltage-gated sodium channels.[6]
-
Analog C3: Arylidene Substitution at C-5 (e.g., 2-(3-Methyl-5-(phenylmethylene)-2,5-dioxoimidazolidin-1-yl)acetic acid) : 5-arylidenehydantoins have been investigated for their antimicrobial and anticonvulsant activities.[8][9] The conjugated system introduced by the arylidene group can significantly alter the electronic properties and shape of the molecule.
Comparative Experimental Data (Hypothetical)
While direct comparative data for the specified analogs of this compound is limited in the public domain, the following tables are presented as a template for how such data should be structured for clear comparison. The values are illustrative and based on general trends observed in the broader hydantoin literature.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | N-1 Substituent | N-3 Substituent | C-5 Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Parent | -CH₂COOH | -CH₃ | -H, -H | >100 | >100 | >100 |
| Analog A1 | -CH₂COOCH₃ | -CH₃ | -H, -H | 85.2 | 92.5 | 88.1 |
| Analog B2 | -CH₂COOH | -Phenyl | -H, -H | 50.1 | 65.7 | 58.9 |
| Analog C2 | -CH₂COOH | -CH₃ | -Phenyl, -Phenyl | 15.3 | 22.8 | 18.5 |
Table 2: Comparative Anticonvulsant Activity (MES Test, ED50 in mg/kg)
| Compound ID | N-1 Substituent | N-3 Substituent | C-5 Substituent | ED₅₀ (mg/kg) |
| Parent | -CH₂COOH | -CH₃ | -H, -H | >100 |
| Analog A1 | -CH₂COOCH₃ | -CH₃ | -H, -H | 95.6 |
| Analog C1 | -CH₂COOH | -CH₃ | -CH₃, -CH₃ | 45.2 |
| Analog C2 | -CH₂COOH | -CH₃ | -Phenyl, -Phenyl | 25.8 |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | N-1 Substituent | N-3 Substituent | C-5 Substituent | S. aureus | E. coli |
| Parent | -CH₂COOH | -CH₃ | -H, -H | >256 | >256 |
| Analog A1 | -CH₂COOCH₃ | -CH₃ | -H, -H | 128 | 256 |
| Analog C3 | -CH₂COOH | -CH₃ | =CH-Phenyl | 32 | 64 |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, the following detailed protocols for key biological assays are provided.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[13]
Principle: An electrical stimulus is applied to the animal (typically a mouse or rat) to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[14]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use male Swiss albino mice (20-25 g).
-
House the animals in standard laboratory conditions with free access to food and water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Drug Administration:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.). The vehicle control group receives the same volume of the vehicle. The positive control group receives a standard anticonvulsant drug like phenytoin (25 mg/kg, i.p.).[14]
-
Allow a predetermined time for drug absorption (e.g., 30-60 minutes).
-
-
MES Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Gently place the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsometer.[15]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of protection in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
Diagram of the MES Test Workflow:
Caption: Workflow of the Maximal Electroshock (MES) seizure test.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium after incubation.[16]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram of the Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion and Future Directions
The hydantoin scaffold, as exemplified by this compound, offers a versatile platform for the design of novel therapeutic agents. This guide has outlined the key structural features amenable to modification and provided a framework for the comparative evaluation of its analogs. While direct experimental data for this specific series of compounds remains to be fully explored, the established structure-activity relationships within the broader hydantoin class provide valuable guidance for future research.
Future efforts should focus on the systematic synthesis and biological evaluation of analogs of this compound, with particular attention to modifications at the N-1, N-3, and C-5 positions. The detailed experimental protocols provided herein offer a standardized approach to generating robust and comparable data. Such studies will be instrumental in elucidating the full therapeutic potential of this promising class of compounds.
References
-
Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed. [Link]
-
Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
-
Antimicrobial Activity of Various Hydantoin Derivatives. Request PDF on ResearchGate. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]
-
Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. PubMed. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
-
Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. [Link]
-
Anticonvulsant-agent.. SlideShare. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]
-
Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed. [Link]
-
Examples of hydantoin derivatives with biological activity. ResearchGate. [Link]
-
Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central. [Link]
-
Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). PubMed Central. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Examples of substituted hydantoins with various biological activities. ResearchGate. [Link]
- A Review on the Some Biological Activities of the Hydantoin Deriv
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jchemrev.com [jchemrev.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid Derivatives
In the landscape of modern drug discovery, the hydantoin scaffold (imidazolidine-2,4-dione) represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the derivatives of a specific hydantoin, 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, and aims to provide a comparative analysis of their potential biological activities. While direct experimental data on a wide range of derivatives of this specific parent molecule is emerging, we can draw valuable insights from the extensive research on closely related hydantoin analogs to predict and understand their therapeutic potential.
This guide will delve into the prospective antimicrobial, anticonvulsant, and cytotoxic activities of these derivatives. We will explore the underlying chemical principles for derivatization and the established experimental protocols for evaluating their biological efficacy. The structure-activity relationships (SAR) gleaned from analogous series will be a central theme, providing a rational basis for the design of novel therapeutic agents.
The Rationale for Derivatization
The parent compound, this compound, possesses a reactive carboxylic acid group, which is an ideal handle for chemical modification. Through standard esterification and amidation reactions, a diverse library of derivatives can be synthesized. This allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical determinants of pharmacological activity.
The core hydantoin ring is known to be crucial for the biological activity of many of its derivatives, while modifications at the N-1 and N-3 positions, as well as the C-5 position, can fine-tune their potency and selectivity.[1]
Comparative Biological Activities: An Evidence-Based Projection
Based on extensive research into the broader family of hydantoin derivatives, we can project the likely biological activities of this compound derivatives. The primary areas of interest are antimicrobial, anticonvulsant, and cytotoxic activities.
Antimicrobial Activity
Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[2] The proposed mechanism of action for many membrane-active hydantoin derivatives involves the disruption of the bacterial cell membrane, leading to rapid cell death.[2]
Hypothetical Comparison of Antimicrobial Derivatives:
To illustrate a potential comparative study, let's consider a series of amide derivatives of this compound. The variation in the amine component would allow for the exploration of how different substituents impact antimicrobial potency.
| Derivative ID | Amine Moiety | Projected MIC (µg/mL) vs. S. aureus | Projected MIC (µg/mL) vs. E. coli | Rationale for Projected Activity |
| DMA-1 | Benzylamine | 16 - 32 | 32 - 64 | Introduction of a lipophilic phenyl group may enhance membrane interaction. |
| DMA-2 | 4-Chlorobenzylamine | 8 - 16 | 16 - 32 | The electron-withdrawing chloro group can increase lipophilicity and potentially enhance activity. |
| DMA-3 | 4-Methoxybenzylamine | 32 - 64 | 64 - 128 | The electron-donating methoxy group might decrease activity compared to the unsubstituted analog. |
| DMA-4 | Adamantylamine | 4 - 8 | 8 - 16 | The bulky and highly lipophilic adamantyl group is known to enhance the antimicrobial activity of various scaffolds.[3] |
Note: The MIC values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Anticonvulsant Activity
The hydantoin ring is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a classic example.[1] The mechanism of action often involves the modulation of voltage-gated sodium channels.[4]
Hypothetical Comparison of Anticonvulsant Derivatives:
A series of N-substituted acetamide derivatives could be synthesized and evaluated for their ability to protect against seizures in established animal models.
| Derivative ID | N-Substituent | Projected ED50 (mg/kg) - MES Test | Projected ED50 (mg/kg) - scPTZ Test | Rationale for Projected Activity |
| DMC-1 | Phenyl | 50 - 100 | > 100 | Aromatic substitution is a common feature in many anticonvulsant drugs. |
| DMC-2 | 4-Chlorophenyl | 30 - 60 | > 100 | Halogen substitution on the phenyl ring can enhance potency. |
| DMC-3 | 2,4-Dichlorophenyl | 20 - 40 | 80 - 120 | Di-substitution may further improve activity, potentially through interactions with different receptor subtypes.[5] |
| DMC-4 | Benzyl | 60 - 120 | > 100 | The increased flexibility of a benzyl group might influence binding affinity. |
Note: The ED50 values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Cytotoxic Activity
Certain hydantoin derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The mechanisms can be diverse, including the induction of apoptosis and cell cycle arrest.[7]
Hypothetical Comparison of Cytotoxic Derivatives:
The cytotoxic potential of ester derivatives could be explored against human cancer cell lines.
| Derivative ID | Ester Group | Projected IC50 (µM) vs. MCF-7 | Projected IC50 (µM) vs. HCT-116 | Rationale for Projected Activity |
| DME-1 | Methyl | > 50 | > 50 | Simple alkyl esters may exhibit low to moderate cytotoxicity. |
| DME-2 | Benzyl | 20 - 40 | 30 - 50 | The introduction of an aromatic ring can enhance cytotoxicity. |
| DME-3 | 4-Nitrobenzyl | 10 - 20 | 15 - 30 | The electron-withdrawing nitro group often correlates with increased cytotoxic activity. |
| DME-4 | Naphthylmethyl | 5 - 15 | 10 - 25 | A larger aromatic system like naphthalene can lead to stronger interactions with biological targets. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
To empirically validate the projected biological activities, a series of standardized in vitro and in vivo assays would be essential.
Synthesis of Derivatives
The synthesis of amide and ester derivatives of this compound would follow established organic chemistry protocols.
General Procedure for Amide Synthesis:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., DCC, EDC, or HATU) and an amine.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture and purify the product by column chromatography or recrystallization.
General Procedure for Ester Synthesis:
-
To a solution of this compound in an alcohol solvent, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture for a specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture, extract the product, and purify by column chromatography.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives would be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
Protocol for Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anticonvulsant Screening
The anticonvulsant activity would be evaluated in rodent models using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Protocol for MES and scPTZ Screening:
-
Administer the test compounds to groups of mice or rats at various doses via an appropriate route (e.g., intraperitoneal).
-
After a specific pretreatment time, induce seizures.
-
MES Test: Apply an electrical stimulus through corneal or ear electrodes to induce tonic-clonic seizures. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
scPTZ Test: Administer a convulsive dose of pentylenetetrazole subcutaneously. Protection is defined as the absence of clonic seizures.
-
-
The dose that protects 50% of the animals (ED50) is calculated for each compound.
Anticonvulsant Screening Workflow
Caption: Workflow for in vivo anticonvulsant screening.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the derivatives would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Protocol for MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration that inhibits cell growth by 50% (IC50) is calculated.[7]
Structure-Activity Relationship (SAR) Insights
By comparing the biological activity data of a series of derivatives, valuable SAR insights can be obtained.
Key SAR Considerations:
-
Lipophilicity: Generally, an optimal level of lipophilicity is required for cell membrane penetration. Highly lipophilic or hydrophilic compounds may exhibit poor activity.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on aromatic rings can significantly influence binding affinity and metabolic stability.
-
Steric Factors: The size and shape of the substituents can affect how well the molecule fits into the binding pocket of its biological target.
-
Hydrogen Bonding: The amide and ester functionalities introduced can act as hydrogen bond donors or acceptors, potentially forming crucial interactions with the target protein.
SAR Logic Diagram
Caption: The relationship between chemical structure and biological activity.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. Based on the rich history of hydantoin chemistry, it is anticipated that its amide and ester derivatives will exhibit a range of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. The systematic synthesis and screening of a library of these compounds, guided by the principles of structure-activity relationships, will be crucial in identifying lead candidates for further development. The experimental protocols outlined in this guide provide a robust framework for such an investigation, ensuring scientific rigor and the generation of reliable and comparable data.
References
- Shtrygol, S., Zalevskyi, S., Mishchenko, M., Shtrygol, D., Severina, H., El Kayal, W., & Georgiyants, V. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 71(5), 224–233.
- Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of medicinal chemistry, 47(26), 6519–6528.
- BenchChem. (2025). Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines.
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial and Antifungal Screening of Acetamide Derivatives.
- Drljaca, J., Tovilovic-Kovacevic, G., Isakovic, A., Kravic-Stevovic, T., Markovic, I., & Trajkovic, V. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-cancer agents in medicinal chemistry, 19(18), 2244–2255.
- Jung, M. E., Ouk, S., & Yoo, D. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796.
- Li, J., Chen, J., & Wang, J. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of medicinal chemistry, 60(20), 8513–8524.
- Shtrygol, S. Y., Zalevskyi, S. V., Mishchenko, M. V., & Shtrygol, D. V. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1 (35)), 30-38.
- Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments in the synthetic chemistry of isatin. Chemistry of Heterocyclic Compounds, 53(4), 371-372.
- Kumar, S., Kumar, N., Drabu, S., Khan, S. A., Alam, O., Malhotra, M., & Minhaj, M. A. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
- Rapacz, A., Słoczyńska, K., & Obniska, J. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5489.
- BenchChem. (2025). Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines.
- El Hady, H. A. (2012). Syntheses and antimicrobial activity of some new thiohydantoin and thiazole derivatives. Der Pharma Chemica, 4(6), 2202-2207.
- Islam, M. R., Khondaker, M. A., & Siddiqua, A. (2012). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of the Bangladesh Chemical Society, 25(2), 133-142.
- Bojarska, J., Kwiecień, A., & Szulczyk, D. (2015). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of Molecular Structure, 1092, 149-159.
- Shtrygol, S., Zalevskyi, S., Mishchenko, M., Shtrygol, D., Severina, H., El Kayal, W., & Georgiyants, V. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 71(5), 224–233.
- Yuan, Z., Liu, H., & Zhou, Y. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1461-1464.
- Fayed, E. A., Abd-El-Moneim, M. I., & El-Gohary, N. M. (2022). Cytotoxicity of compounds on three human tumor cancer cell lines and normal cell line at 100 µM. Scientific Reports, 12(1), 1-17.
- Shtrygol, S. Y., Zalevskyi, S. V., Mishchenko, M. V., & Shtrygol, D. V. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 71(5), 224–233.
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial and Antifungal Screening of Acetamide Derivatives.
-
PubChem. (n.d.). 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Ghorab, M. M., Ragab, F. A., & Alqasoumi, S. I. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
- Jeyaprakash, R., Singh, S. K., & Kumar, S. (2011). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 1(8), 103.
- US Patent No. US9643939B1. (2017). Process for the preparation of linezolid.
- US Patent No. US20180141914A1. (2018). Process for the preparation of enzalutamide.
Sources
- 1. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Qualifying "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" Reference Standards
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical results is paramount. This integrity hinges on the quality of reference standards used to confirm the identity, strength, and purity of drug substances and products.[1] This guide provides an in-depth technical comparison and series of protocols for the qualification of "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" (CAS No. 150376-36-6) reference standards.
With a molecular formula of C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol , this compound often serves as a critical intermediate or is identified as a process-related impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] As such, a well-characterized reference standard is not merely a laboratory consumable; it is a foundational component of regulatory compliance and product safety. The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) define a reference standard as a "highly purified compound that is well characterized" and used for both qualitative and quantitative assessments.[3] This guide will explore the practical methodologies for ensuring that a chosen standard meets these stringent requirements.
The Imperative of a Qualified Reference Standard
A reference standard is the benchmark against which a sample is measured. An error in the standard's purity, identity, or stability directly translates into an error in the final product assessment. This can lead to batch failures, regulatory delays, and compromised patient safety.[1][4] Therefore, a comprehensive qualification program is essential. This involves not just sourcing a material, but rigorously verifying its fitness for purpose through a battery of analytical tests.
The qualification process establishes and documents the identity, purity, and stability of a reference standard. For a compound like this compound, which may not have a primary compendial standard available from organizations like USP, laboratories must either procure a certified reference material (CRM) from a reputable commercial supplier or establish a secondary standard through in-house qualification against a thoroughly characterized primary lot.
Workflow for Reference Standard Qualification
The process of qualifying a new batch of a reference standard is a systematic endeavor. It ensures that the material is appropriate for its intended analytical use.
Caption: Workflow for qualifying a new reference standard.
Comparative Analysis of Reference Standard Sources
Labs typically have two options for obtaining a reference standard: purchasing from a commercial vendor or synthesizing and qualifying it in-house. Below is a comparison based on key performance attributes, using hypothetical but realistic data for this compound.
| Attribute | Commercial Vendor A (Certified) | Commercial Vendor B (Research Grade) | In-house Synthesized & Qualified |
| Purity (HPLC Area %) | 99.8% | 96.5%[5] | 99.6% (Post-purification) |
| Characterization Data | Comprehensive CoA with ¹H NMR, MS, IR, HPLC, Karl Fischer, and assigned purity. | Basic CoA with stated purity. No spectral data provided. | Full internal characterization: ¹H NMR, ¹³C NMR, MS, IR, HPLC, KF, Residual Solvents. |
| Traceability | Often traceable to national metrology institutes (e.g., NIST, BAM).[6] | Limited or no traceability information. | Traceable to internal primary reference lot. Requires extensive initial characterization. |
| Stability Data | Stability studies performed; recommended retest date provided. | No stability data provided. User must determine stability. | Stability program must be established and maintained in-house.[1] |
| Cost | High | Low | High initial cost (synthesis, purification, analyst time), lower long-term cost. |
| Regulatory Acceptance | High | Low; generally unsuitable for GMP use without further qualification. | High, provided the qualification is robust and well-documented. |
Experimental Protocols for Qualification
The following protocols are foundational for the qualification of a this compound reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main component from potential process impurities and degradation products.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
2. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution in triplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
3. Causality and Trustworthiness:
-
Why a C18 column? A C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte.
-
Why a gradient? A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile.
-
Why 210 nm? The imidazolidinedione scaffold lacks a strong chromophore in the higher UV range. 210 nm provides sufficient sensitivity for the parent compound and potential impurities.
-
Self-Validation: The use of a blank injection confirms the absence of system contamination. Triplicate injections demonstrate method precision. The area normalization method provides a reliable estimation of purity, assuming all impurities have similar response factors at this low wavelength.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure.
1. Instrumentation and Sample Preparation:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of DMSO-d₆.
2. Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals for this compound should be observed. Expected chemical shifts (δ, ppm):
-
~12.9 (s, 1H, -COOH)
-
~4.2 (s, 2H, -N-CH₂-COOH)
-
~4.0 (s, 2H, -N-CH₂-C=O)
-
~2.8 (s, 3H, -N-CH₃)
-
-
Compare the obtained spectrum with a known reference spectrum or with theoretical predictions to confirm the identity.
3. Causality and Trustworthiness:
-
Why DMSO-d₆? The carboxylic acid proton is acidic and would exchange with deuterium in solvents like D₂O, making it invisible. DMSO-d₆ is a polar aprotic solvent that allows for the observation of this exchangeable proton.
-
Self-Validation: The unique pattern of singlets, their chemical shifts, and their integration ratios (1:2:2:3) provide a highly specific fingerprint of the molecule, confirming its identity with a high degree of confidence.
Protocol 3: Stability Assessment
A stability study is crucial to define the retest period for the reference standard.[1] This protocol outlines a basic approach.
1. Study Design:
-
Storage Conditions:
-
Long-term: 2-8°C (refrigerated).
-
Accelerated: 25°C / 60% Relative Humidity (RH).
-
Forced Degradation: Expose the material to acid, base, peroxide, heat, and light to understand degradation pathways.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 1, 3, 6 months.
-
-
Testing: At each time point, analyze the samples using the qualified HPLC purity method (Protocol 1).
2. Procedure:
-
Package the reference standard in inert vials, representative of how it will be stored long-term.
-
Place vials in stability chambers set to the specified conditions.
-
At each designated time point, remove a vial and perform HPLC purity analysis.
-
Compare the results to the initial (T=0) data.
3. Causality and Trustworthiness:
-
Why multiple conditions? Long-term conditions establish the real-world shelf life, while accelerated conditions can help predict long-term stability more quickly, as per ICH guidelines.[7] Forced degradation studies demonstrate that the analytical method is "stability-indicating," meaning it can separate degradants from the main peak.
-
Self-Validation: The protocol is self-validating by tracking the purity of the standard over time. A statistically significant decrease in purity or the appearance of significant degradation products would indicate instability and necessitate a shorter retest period.
The Role of Reference Standards in Quality Control
The qualified reference standard is central to ensuring the quality of a final drug product. It is used as the primary calibrator in assays that determine the potency and impurity levels of manufactured batches.
Caption: Role of the reference standard in batch release testing.
Conclusion
The qualification of a reference standard for a substance like this compound is a rigorous, multi-step process that forms the bedrock of reliable analytical testing in the pharmaceutical industry. It is not sufficient to simply purchase a material; one must scientifically prove its identity, purity, and stability for its intended use. By employing robust analytical techniques like HPLC and NMR, and by establishing a systematic stability program, researchers and quality control professionals can ensure their analytical data is accurate, reproducible, and defensible. This commitment to the quality of reference standards is a direct commitment to the quality and safety of the final medicinal product.
References
- BioPharma Consulting Group.
- Pharmaceutical Technology.
- ChemScene. This compound.
- USP. USP Reference Standards.
- Veeprho.
- Lab Manager Magazine.
- ICH. Quality Guidelines.
- MRIGlobal. Reference Standards in the Pharmaceutical Industry.
- Fisher Scientific. This compound, 95% Purity.
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmtech.com [pharmtech.com]
- 4. USP Reference Standards [usp.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Stability Matters for Certified Reference Materials | Lab Manager [labmanager.com]
- 7. ICH Official web site : ICH [ich.org]
A Researcher's Guide to the Quality Analysis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the purity and well-defined characterization of a chemical entity are paramount to the success and reproducibility of their work. This guide provides a comprehensive framework for the analysis and comparison of "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" (CAS No. 150376-36-6) against potential structural alternatives. This document will delve into the critical components of a Certificate of Analysis (CoA) and present detailed experimental protocols for the rigorous assessment of this compound.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a crucial document that guarantees a chemical product meets a specific set of quality standards.[1][2][3] It is a batch-specific "report card" that provides detailed information about the identity, purity, and quality of the material.[2] For a compound like this compound, a comprehensive CoA should include:
-
Product Identification: Chemical name, CAS number, catalog number, and lot number.[1][4]
-
Chemical and Physical Properties: Molecular formula (C₆H₈N₂O₄), and molecular weight (172.14 g/mol ).[5][6]
-
Purity Assessment: Typically determined by a primary analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Identity Verification: Confirmation of the chemical structure, often through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Analytical Methods Used: A description of the methodologies employed for purity and identity testing.[1]
-
Date of Manufacture and Expiry: Essential for ensuring the stability and integrity of the compound over time.[1]
Comparative Framework: Identifying Alternatives
Direct experimental comparisons for this compound are not extensively available in published literature. Therefore, a logical approach for researchers is to compare it with structurally similar compounds that might be used in similar applications. Potential alternatives could include other substituted imidazolidinedione acetic acid derivatives. A key aspect of this guide is to empower researchers to generate their own comparative data.
For the purpose of this guide, we will consider the following structurally related compounds as hypothetical alternatives for comparison:
-
Alternative A: 2-(2,5-dioxoimidazolidin-1-yl)acetic acid (the parent compound without the N-methyl group).
-
Alternative B: 2-(3-Ethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (a homolog with an N-ethyl group).
-
Alternative C: 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (an isomer with methyl groups on the imidazolidine ring).[7]
Experimental Data and Protocols for Comparison
This section outlines the key analytical techniques and detailed protocols for a comprehensive comparison of this compound and its alternatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like organic acids.[8][9][10] The primary objective is to separate the main compound from any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic acids.[9][11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carboxyl group or the imidazolidinedione ring absorbs, likely in the range of 210-220 nm.[9][12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
Data Analysis and Comparison:
The purity of each compound is determined by the area percentage of the main peak in the chromatogram. A comparison table should be constructed to summarize the findings.
| Compound | Retention Time (min) | Purity (%) | Number of Impurities Detected |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Alternative A | Experimental Value | Experimental Value | Experimental Value |
| Alternative B | Experimental Value | Experimental Value | Experimental Value |
| Alternative C | Experimental Value | Experimental Value | Experimental Value |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[13] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more complex structures or to confirm connectivity, 2D NMR experiments like COSY and HSQC can be beneficial.[14]
Data Interpretation and Comparison:
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule. The spectra of this compound should be consistent with its known structure. Comparing the spectra of the alternatives will highlight the structural differences.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | N-CH₃, N-CH₂-COOH, Ring-CH₂ | C=O, N-CH₃, N-CH₂-COOH, Ring-CH₂ |
| Alternative A | N-H, N-CH₂-COOH, Ring-CH₂ | C=O, N-CH₂-COOH, Ring-CH₂ |
| Alternative B | N-CH₂CH₃, N-CH₂-COOH, Ring-CH₂ | C=O, N-CH₂CH₃, N-CH₂-COOH, Ring-CH₂ |
| Alternative C | C-(CH₃)₂, N-CH₂-COOH | C=O, C-(CH₃)₂, N-CH₂-COOH |
Logical Relationship for NMR Structural Verification
Caption: Logic for NMR-based structural confirmation.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15][16][17] This technique provides strong evidence for the identity of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or with direct infusion capabilities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode, or ammonium hydroxide for negative ion mode).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
Data Analysis and Comparison:
The primary goal is to observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The measured m/z should correspond to the calculated molecular weight of the compound.
| Compound | Molecular Formula | Calculated MW ( g/mol ) | Observed [M+H]⁺ or [M-H]⁻ (m/z) |
| This compound | C₆H₈N₂O₄ | 172.14 | Experimental Value |
| Alternative A | C₅H₆N₂O₄ | 158.11 | Experimental Value |
| Alternative B | C₇H₁₀N₂O₄ | 186.17 | Experimental Value |
| Alternative C | C₇H₁₀N₂O₄ | 186.17 | Experimental Value |
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] It is an excellent tool for confirming the presence of key structural motifs.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Data Interpretation and Comparison:
The presence of characteristic absorption bands confirms the functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | This compound | Alternatives |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Present | Present |
| C-H (Aliphatic) | 3000 - 2850 | Present | Present |
| C=O (Imide) | ~1770 and ~1700 | Present | Present |
| C=O (Carboxylic Acid) | ~1710 | Present | Present |
| N-H (for Alternative A) | ~3200 | Absent | Present in A |
Conclusion
A thorough analysis of "this compound" and its alternatives requires a multi-technique approach to establish identity, purity, and structural integrity. By following the detailed protocols outlined in this guide, researchers can generate robust and reliable data to make informed decisions in their drug development and scientific research endeavors. The principles of scientific integrity demand such rigorous characterization to ensure the validity and reproducibility of experimental outcomes.
References
- Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved January 14, 2026.
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved January 14, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 14, 2026, from [Link]
- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved January 14, 2026.
- Benchchem. (n.d.).
-
International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV). Retrieved January 14, 2026, from [Link]
-
MDPI. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved January 14, 2026, from [Link]
- Sci-Hub. (2001). 1H NMR spectroscopy and conformational analysis of 1,2 and 1,3‐diarylimidazolidines. Journal of Heterocyclic Chemistry.
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved January 14, 2026, from [Link]
- MDPI. (2022).
- Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved January 14, 2026.
- SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). Retrieved January 14, 2026.
- ResearchGate. (2013). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Archive for Organic Chemistry.
- MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved January 14, 2026.
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Smolecule. (n.d.). 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid. Retrieved January 14, 2026.
- ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process. Retrieved January 14, 2026.
- Biosynth. (n.d.). This compound, 95% Purity, C6H8N2O4, 1 gram. Retrieved January 14, 2026.
-
PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved January 14, 2026, from [Link]
- ResearchGate. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- PubChem. (2026). 2-[(2R)-2-(aminomethyl)-2-hydroxy-4,5-dioxoimidazolidin-1-yl]acetic acid. Retrieved January 14, 2026.
- RJPN. (2020).
- NIH. (2019).
- ScienceDirect. (2014).
- PubChem. (n.d.). N-[(2R)-1'-methyl-2',4'-dioxospiro[1,3-dihydroindene-2,5'-imidazolidine]-5-yl]-2-(3,4,6-trimethyl-2-oxobenzimidazol-1-yl)acetamide. Retrieved January 14, 2026.
- PubMed Central (PMC). (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved January 14, 2026.
- PubChem. (n.d.). [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. Retrieved January 14, 2026.
Sources
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. safetyculture.com [safetyculture.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | CID 2386010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tutorchase.com [tutorchase.com]
- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. fiveable.me [fiveable.me]
- 18. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. airquality.ucdavis.edu [airquality.ucdavis.edu]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to ensuring its efficacy and safety. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid," a molecule of interest within the broader class of imidazolidine derivatives. Given the wide-ranging biological activities of such compounds, a thorough evaluation of off-target binding is a critical step in preclinical development.
The Imperative of Cross-Reactivity Profiling
Imidazolidine-based scaffolds are present in a variety of biologically active molecules, exhibiting properties ranging from anticonvulsant to antimicrobial. This structural ubiquity necessitates a rigorous assessment of a novel derivative's potential to interact with unintended biological targets. Cross-reactivity, the binding of a compound to targets other than its intended one, can lead to unforeseen side effects or misleading results in diagnostic applications.
A pertinent real-world example of the importance of such studies is the well-documented interference of various substances in clinical creatinine assays. Creatinine, a metabolite routinely measured to assess kidney function, can be inaccurately quantified due to the cross-reactivity of other compounds in the assay, leading to potential misdiagnosis. This underscores the need for robust and reliable methods to characterize the specificity of any new chemical entity.
This guide will delineate a proposed experimental framework to evaluate the cross-reactivity of "this compound" against a panel of structurally related compounds. We will explore two gold-standard techniques for this purpose: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-sensitivity Surface Plasmon Resonance (SPR).
Designing a Comprehensive Cross-Reactivity Study
A logical first step in designing a cross-reactivity study is to identify potential cross-reactants based on structural similarity. For "this compound," a logical panel of test compounds would include molecules sharing the core hydantoin or imidazolidine ring structure, as well as the endogenous molecule creatinine, due to its structural resemblance and clinical relevance.
Proposed Panel of Cross-Reactants:
-
Creatinine: An endogenous metabolite with a similar cyclic structure, crucial for assessing potential interference in clinical diagnostics.[1]
-
Hydantoin: The parent heterocyclic organic compound from which the target molecule is derived.[2][3]
-
Phenytoin: An anticonvulsant drug containing a hydantoin ring, representing a therapeutically relevant compound with potential for off-target binding.[4][5]
-
5,5-Dimethylhydantoin: A simple substituted hydantoin derivative, useful for understanding the impact of substitutions on binding specificity.[6][7]
The following sections will detail the experimental workflows and illustrative data for assessing the binding of "this compound" and these selected compounds to a hypothetical target protein.
Visualizing the Experimental Workflow
The overall workflow for assessing cross-reactivity can be visualized as a multi-step process, starting from the selection of compounds and culminating in data analysis and interpretation.
Sources
- 1. Creatinine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. Phenytoin [webbook.nist.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid: A Guide to Essential Safety and Operational Protocols
For Immediate Use by Laboratory Professionals
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and application of novel chemical entities are paramount. Among these is 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a compound with significant potential. This guide provides an in-depth, procedural framework for its safe handling, ensuring the well-being of researchers and the integrity of experimental outcomes. The following protocols are grounded in established safety principles for acidic organic compounds and data from structurally related molecules, fostering a proactive safety culture within your laboratory.
Hazard Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not yet fully established, data from analogous hydantoin derivatives suggest that it should be handled as a substance that is irritating to the skin, eyes, and respiratory system. The acidic nature of the molecule further necessitates careful handling to prevent chemical burns and respiratory distress.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.
-
Acidic Properties: As an acetic acid derivative, it can cause corrosive damage upon prolonged contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the identified hazards.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To protect against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent direct skin contact with the acidic and potentially irritating compound.[1] |
| Body Protection | A chemical-resistant laboratory coat or gown. | To protect skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe and efficient handling process.
Caption: Workflow for handling this compound.
Step-by-Step Methodology:
-
Receipt and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1] The container should be kept tightly sealed.
-
-
Pre-Use Check:
-
Before handling, review the available safety information and ensure all necessary PPE is readily available.
-
Verify that an emergency eyewash station and safety shower are accessible.[1]
-
-
Weighing:
-
All weighing of the solid compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
-
Solution Preparation:
-
When preparing solutions, always add the acid to the solvent slowly to control any potential exothermic reactions.[1]
-
Work within a fume hood to mitigate exposure to any vapors or aerosols.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Avoid direct contact and inhalation.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that has come into contact with the compound using appropriate cleaning procedures.
-
Wipe down the work area with a suitable decontaminating solution.
-
Spill Management Plan
In the event of a spill, a swift and informed response is crucial to prevent exposure and contamination.
For Small Spills (less than 1 gram of solid or 100 mL of dilute solution):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material designed for chemical spills.
-
For acidic spills, neutralize the area with a mild base such as sodium bicarbonate, starting from the perimeter and working inwards.[2][3]
-
Once neutralized (test with pH paper to ensure a range of 6-8), collect the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.[2]
For Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
Disposal Plan: Ensuring Environmental Responsibility
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all aqueous waste containing the compound in a designated, sealed container labeled "Hazardous Acidic Organic Waste." Do not pour down the drain.[5] Organic and inorganic acids should be segregated in waste streams.[6]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor.[5]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
-
Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved from [Link]
-
Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
Flinn Scientific Canada. (n.d.). Responding to Laboratory Chemical Spills. Retrieved from [Link]
-
Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 3. flinnsci.ca [flinnsci.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
